Technical Documentation Center

(3S)-1-cyclopropanecarbonyl-3-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3S)-1-cyclopropanecarbonyl-3-methylpiperazine
  • CAS: 1567912-40-6

Core Science & Biosynthesis

Foundational

Therapeutic Potential of (3S)-1-Cyclopropanecarbonyl-3-methylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics. Its unique physicochemical properties, including a high polar surface a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved therapeutics. Its unique physicochemical properties, including a high polar surface area and the capacity for hydrogen bonding, often translate to favorable pharmacokinetic profiles.[1] This guide delves into the therapeutic potential of a specific subclass, (3S)-1-cyclopropanecarbonyl-3-methylpiperazine derivatives, with a focused exploration of their promise as anticancer agents. We will dissect a putative mechanism of action centered on the PI3K/Akt/mTOR signaling pathway, provide detailed, field-proven protocols for synthesis and biological evaluation, and present a framework for understanding the structure-activity relationships that govern the efficacy of these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

Introduction: The Piperazine Moiety as a Privileged Scaffold in Oncology

The piperazine ring system is a recurring motif in a diverse array of bioactive molecules, demonstrating its versatility and importance in drug design.[1] In the realm of oncology, numerous piperazine-containing compounds have emerged as potent agents capable of inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[2] The structural rigidity and basic nitrogen atoms of the piperazine core allow for specific interactions with various biological targets, making it an attractive scaffold for the development of targeted cancer therapies.[2]

The focus of this guide, the (3S)-1-cyclopropanecarbonyl-3-methylpiperazine scaffold, combines the established piperazine core with two key features: a chiral 3-methyl group and a 1-cyclopropanecarbonyl moiety. The stereochemistry at the 3-position can be crucial for specific receptor or enzyme interactions, while the cyclopropanecarbonyl group can influence potency, selectivity, and metabolic stability. This guide will explore the hypothesis that these derivatives exert their anticancer effects through the targeted inhibition of key signaling pathways implicated in tumor growth and survival.

Putative Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] We hypothesize that (3S)-1-cyclopropanecarbonyl-3-methylpiperazine derivatives function as inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

The proposed mechanism involves the inhibition of one or more key kinases within the PI3K/Akt/mTOR pathway. This inhibition would disrupt the downstream signaling events that promote cell survival and proliferation, ultimately leading to programmed cell death.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative (3S)-1-cyclopropanecarbonyl -3-methylpiperazine Derivative Derivative->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 1: Proposed Mechanism of Action.

Synthesis of (3S)-1-Cyclopropanecarbonyl-3-methylpiperazine Derivatives

The synthesis of the target compounds can be achieved through a straightforward and robust N-acylation reaction. This protocol outlines a general procedure that can be adapted for the synthesis of various derivatives.

Experimental Protocol: Synthesis

Objective: To synthesize (3S)-1-cyclopropanecarbonyl-3-methylpiperazine.

Materials:

  • (S)-2-Methylpiperazine

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylpiperazine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3S)-1-cyclopropanecarbonyl-3-methylpiperazine.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Synthesis_Workflow Start Start: (S)-2-Methylpiperazine & Base in DCM Acylation Add Cyclopropanecarbonyl Chloride at 0°C Start->Acylation Reaction Stir at Room Temperature (4-16h) Acylation->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Final Product: (3S)-1-cyclopropanecarbonyl -3-methylpiperazine Purification->Product

Figure 2: Synthetic Workflow.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to efficiently evaluate the anticancer potential of newly synthesized derivatives. This typically begins with a primary screen for cytotoxicity, followed by more detailed mechanistic assays for promising candidates.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6]

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis

Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay

The Annexin V-FITC/PI double staining assay is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[1]

Experimental Protocol: Apoptosis Assay

Objective: To determine if the test compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Bioassay_Workflow Compound Synthesized Derivative MTT MTT Assay (Cytotoxicity Screening) Compound->MTT IC50 Determine IC50 Value MTT->IC50 Promising Promising Candidate? IC50->Promising Cell_Cycle Cell Cycle Analysis Promising->Cell_Cycle Yes Apoptosis Apoptosis Assay Promising->Apoptosis Yes Stop Stop Promising->Stop No End Further Development Cell_Cycle->End Apoptosis->End

Figure 3: Biological Evaluation Workflow.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the (3S)-1-cyclopropanecarbonyl-3-methylpiperazine scaffold and evaluation of the resulting derivatives can provide valuable insights into the structure-activity relationship (SAR). Key areas for modification include the substituents on the piperazine ring and the nature of the acyl group.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Arylformyl piperazinylsMDA-MB-231 (Breast)5.55
4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazinesBreast Cancer Cells9.6 - 19.5
N-Ethyl-piperazinyl-amides of Triterpenoic AcidsVarious Cancer Cell Lines0.70 - 1.93 (GI50)
Methyl piperazine derivativesA549 (Lung)7.74
Tryptamine-piperazine-2,5-dione conjugatesAsPC-1 (Pancreatic)6.0

Table 1: Anticancer Activity of Selected N-Acyl Piperazine Derivatives.

The data presented in Table 1, from studies on related N-acyl piperazine derivatives, suggest that these compounds can exhibit potent anticancer activity in the low micromolar range against a variety of cancer cell lines. The specific substitutions on the piperazine ring and the nature of the acyl group significantly influence their cytotoxic potency. For instance, the presence of electron-withdrawing groups on an aryl moiety attached to the piperazine can enhance activity.

Conclusion and Future Directions

(3S)-1-cyclopropanecarbonyl-3-methylpiperazine derivatives represent a promising class of compounds for the development of novel anticancer agents. Their structural features, combined with the proven track record of the piperazine scaffold in oncology, provide a strong foundation for further investigation. The putative mechanism of action through inhibition of the PI3K/Akt/mTOR pathway offers a clear rationale for their development as targeted therapeutics.

Future research should focus on the synthesis and evaluation of a library of derivatives to establish a comprehensive SAR. Lead compounds with potent in vitro activity should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in preclinical models of cancer. The detailed protocols and conceptual framework provided in this guide offer a robust starting point for these endeavors.

References

  • Al-Suhaimi, E. A., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7899. [Link]

  • Girek, S., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6173. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Al-Ostoot, F. H., et al. (2022). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity, 20(5), e202300208. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Jafari, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 14(7), 1645. [Link]

  • Slepička, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Papa, S., et al. (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. IntechOpen. [Link]

  • Zhang, Y., et al. (2025). Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting. Frontiers in Pharmacology, 16, 1370215. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Andreozzi, E., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Lee, H., & Nam, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 35(1), 1B.6.1-1B.6.12. [Link]

  • Wang, C., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1286. [Link]

  • Yildiz, I., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244245. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]

  • Han, S. B., et al. (2015). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Chemical Biology, 10(4), 1082-1091. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity, 20(5), e202300208. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Wang, Y., et al. (2019). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. Organic & Biomolecular Chemistry, 17(30), 7168-7173. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Sources

Foundational

Chiral Piperazine Intermediates: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Flatland of N-Substitution The piperazine ring is a cornerstone of medicinal chemistry, celebrated as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatland of N-Substitution

The piperazine ring is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility and frequent appearance in successful pharmaceuticals.[1][2] Its six-membered saturated structure, featuring two nitrogen atoms at the 1 and 4 positions, provides a unique combination of conformational flexibility, tunable basicity, and synthetic accessibility.[3][4] This has made it a go-to moiety for optimizing critical drug properties, including aqueous solubility, target affinity, and ADME profiles.[3][5] A quick survey of top-selling drugs reveals the piperazine core in blockbuster agents like the kinase inhibitor Imatinib, the antibiotic Ciprofloxacin, and the antipsychotic Aripiprazole.[1][3]

However, a critical analysis of these successful drugs reveals a striking pattern: the vast majority feature piperazine rings that are substituted only on the nitrogen atoms.[6][7] The carbon atoms of the ring (C2, C3, C5, and C6) are often left unsubstituted, representing a significant, underexplored territory of chemical space.[6][8] Introducing substituents onto these carbon atoms creates stereogenic centers, transforming the achiral piperazine scaffold into a chiral entity. The imperative to study single enantiomers for new drug approvals has catalyzed a focused effort on developing robust methods for the asymmetric synthesis of these C-substituted piperazines.[6][7]

This guide provides a comprehensive overview of the synthesis and application of chiral piperazine intermediates. Moving beyond a simple recitation of methods, we will delve into the strategic rationale behind synthetic choices, present detailed protocols for key transformations, and illustrate how these invaluable building blocks are being leveraged to forge the next generation of therapeutics.

Section 1: The Strategic Value of Chirality in the Piperazine Scaffold

The introduction of a stereocenter on the piperazine ring is not a trivial modification; it is a strategic decision that profoundly influences a molecule's interaction with the chiral environment of the human body. The three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic and an inactive or even toxic compound.

The two nitrogen atoms in the piperazine ring are critical for its function, acting as hydrogen bond acceptors and donors and allowing for precise modulation of a compound's pKa.[3][5] This directly impacts its pharmacokinetic and pharmacodynamic properties. When chirality is introduced on the carbon backbone, the spatial orientation of substituents can:

  • Enhance Target Affinity and Selectivity: A specific enantiomer can fit more precisely into the chiral binding pocket of a receptor or enzyme, leading to stronger and more selective interactions. This is crucial for minimizing off-target effects.[9]

  • Modulate Pharmacokinetic Properties: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME). Different enantiomers may be metabolized at different rates by chiral enzymes like Cytochrome P450s, affecting bioavailability and half-life.[10]

  • Unlock Novel Biological Activity: By presenting functional groups in unique three-dimensional vectors, C-substituted chiral piperazines can engage with biological targets in ways that are inaccessible to their achiral, N-substituted counterparts.

The exploration of this chiral chemical space is therefore a key strategy for lead optimization and the discovery of novel drug candidates with superior efficacy and safety profiles.[6]

Section 2: Core Strategies for Asymmetric Synthesis

The efficient and stereocontrolled synthesis of chiral piperazines is paramount. Several robust strategies have been developed, each with its own set of advantages and applications. The choice of method is often dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials.

cluster_Strategies Asymmetric Synthesis Strategies cluster_Intermediates Key Chiral Intermediates cluster_Application Drug Discovery Application A Chiral Pool Synthesis (e.g., Amino Acids) D Chiral Piperazin-2-ones A->D Cyclization/ Derivatization E Chiral Diketopiperazines A->E Cyclization/ Derivatization B Catalytic Asymmetric Synthesis B->D e.g., Asymmetric Hydrogenation C Chiral Resolution (Enzymatic or Chromatographic) F Orthogonally Protected Chiral Piperazines C->F Separation of Racemic Mixture D->F Reduction & Protection E->F Reduction & Protection G Final Drug Candidate F->G Further Functionalization

Caption: High-level workflow for the synthesis and application of chiral piperazine intermediates.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most direct and well-established methods for preparing enantiomerically pure piperazines is to start from readily available chiral molecules.[1] L- and D-amino acids are exemplary starting materials due to their low cost, high optical purity, and inherent functionality.[6][11]

A common pathway involves the cyclodimerization of amino acid esters to form chiral 2,5-diketopiperazines.[6] These stable intermediates can then be reduced to yield the corresponding cis-2,5-disubstituted piperazines. This approach provides excellent control over the stereochemistry at the C2 and C5 positions. Alternatively, amino acids can be transformed into chiral aziridines or diamines, which then undergo cyclization reactions to form the piperazine ring.[6][12]

  • Causality Behind the Choice: This strategy is often favored in early-stage discovery and for process development due to the predictability of the stereochemical outcome and the use of inexpensive, readily available starting materials. It provides a reliable route to specific stereoisomers without the need for extensive catalyst screening or resolution development.

Catalytic Asymmetric Synthesis: The Modern, Efficient Approach

Catalytic methods offer a more elegant and atom-economical route to chiral piperazines, often constructing the chiral center and the heterocyclic ring in a highly efficient manner.

  • Asymmetric Hydrogenation: This technique can be used to reduce prochiral pyrazine derivatives, such as pyrazin-2-ols, to chiral piperazin-2-ones with excellent enantioselectivity.[13] The resulting piperazin-2-one can then be reduced to the desired chiral piperazine.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Stoltz group has pioneered the decarboxylative AAA of N-protected piperazin-2-ones to generate highly enantioenriched α-secondary and α-tertiary piperazin-2-ones.[1][14] This powerful method creates a quaternary stereocenter, a feature that is challenging to install by other means and highly valuable for exploring novel chemical space.

  • Palladium-Catalyzed Carboamination: This strategy involves the intramolecular cyclization of an unsaturated amine with an aryl halide, simultaneously forming the six-membered ring and creating two new bonds with defined stereochemistry.[15]

  • Causality Behind the Choice: Catalytic methods are chosen for their efficiency, scalability, and ability to generate a diverse range of structures that may not be accessible from the chiral pool. They are particularly powerful for creating complex substitution patterns and for large-scale manufacturing where minimizing step count is critical.

Chiral Resolution: Separating the Mirror Images

When an asymmetric synthesis is not feasible or provides low enantioselectivity, resolution of a racemic mixture is a viable alternative.

  • Enzyme-Mediated Kinetic Resolution: Enzymes are inherently chiral catalysts that can selectively react with one enantiomer of a racemic substrate. For example, lipases can be used for the enantioselective acylation of a racemic piperazine intermediate, allowing for the separation of the acylated product from the unreacted enantiomer.[1][16][17] This method is valued for its high selectivity and environmentally benign reaction conditions.

Section 3: Key Transformations and Experimental Protocols

The synthesis of chiral piperazines often proceeds through key intermediates like piperazin-2-ones or involves the use of orthogonal protecting groups to enable selective functionalization.

The Piperazin-2-one as a Versatile Precursor

Chiral piperazin-2-ones are particularly valuable intermediates.[1][14] The presence of the carbonyl group allows for further functionalization, and its subsequent reduction to a methylene group provides direct access to the corresponding piperazine without loss of optical purity.[1][13]

cluster_workflow Piperazin-2-one Reduction Workflow start Chiral Piperazin-2-one (e.g., N-Boc protected) reagent Reducing Agent (e.g., LiAlH₄ or BH₃•THF) start->reagent Reduction of Amide product Chiral Piperazine (N-Boc protected) reagent->product

Caption: The reduction of a chiral piperazin-2-one is a key step to access the piperazine core.

Detailed Experimental Protocol: Reduction of a Chiral N-Boc-Piperazin-2-one

The following protocol is a representative example for the reduction of a chiral piperazin-2-one to the corresponding piperazine, a fundamental transformation in this field.[1][14]

Objective: To reduce a chiral N-Boc-piperazin-2-one intermediate to its corresponding N-Boc-piperazine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃•THF).

Materials:

  • Chiral N-Boc-piperazin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) or Borane-THF complex (1M solution, 2.0-3.0 eq)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chiral N-Boc-piperazin-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction.

  • Addition of Reducing Agent: If using LiAlH₄: Slowly add LiAlH₄ (2.0-3.0 eq) portion-wise to the stirred solution at 0 °C. If using BH₃•THF: Add the 1M solution of BH₃•THF (2.0-3.0 eq) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Self-Validating Step): Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). This procedure is designed to precipitate the aluminum salts as a filterable solid, simplifying the workup. Alternatively, for larger scales, quenching with a saturated aqueous solution of Rochelle's salt and stirring overnight can be effective.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with EtOAc. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure chiral N-Boc-piperazine.

Section 4: Applications in Drug Discovery - Case Studies

The true value of chiral piperazine intermediates is realized when they are incorporated into bioactive molecules. Their unique 3D structures have proven effective across a range of therapeutic areas.

Central Nervous System (CNS) Disorders

The piperazine scaffold is a well-known pharmacophore for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets for treating psychiatric disorders.[18][19] Introducing chirality can significantly enhance selectivity between receptor subtypes.

  • Case Study: D3 Receptor Selective Agonists: Research has shown that incorporating a chiral (2S,5S)-disubstituted piperazine scaffold can lead to compounds with increased affinity and high selectivity for the dopamine D3 receptor over the closely related D2 receptor.[9] This selectivity is critical for developing treatments for conditions like substance use disorder while minimizing the side effects associated with D2 receptor antagonism (e.g., movement disorders).[9]

Oncology

Many kinase inhibitors utilize a piperazine moiety to improve solubility and engage with the solvent-exposed region of the kinase active site.

  • Case Study: Imatinib Analogs: The groundbreaking cancer drug Imatinib features an N-methylpiperazine.[1] Studies have demonstrated that replacing this with chiral α-tertiary piperazines (synthesized via asymmetric allylic alkylation) can result in analogs that retain comparable antiproliferative activity.[1][14] This opens the door to exploring new vectors for substitution, potentially leading to inhibitors with improved selectivity or the ability to overcome drug resistance.

Table 1: Examples of Chiral Piperazine Applications in Drug Discovery

Therapeutic Area Target Class Role of Chiral Piperazine Representative Synthetic Strategy Reference(s)
CNS Dopamine Receptors Enhances D3 subtype selectivity Chiral Pool / Multi-step Synthesis [9]
Oncology Kinase Inhibitors Explores new chemical space for SAR Catalytic Asymmetric Allylic Alkylation [1][14]
CNS Sigma Receptors Provides scaffold for high-affinity ligands Chiral Pool (from (S)-serine) [11]

| Infectious Disease | Various | Modulates antibacterial/antifungal activity | Diverse Synthetic Routes |[6][20] |

Conclusion and Future Outlook

Chiral piperazine intermediates represent a vibrant and expanding frontier in drug discovery. The shift from simple N-substitution to the stereocontrolled functionalization of the carbon backbone has unlocked vast, previously inaccessible chemical space.[6][7] Advances in asymmetric synthesis, particularly in catalysis, have made these valuable building blocks more accessible than ever before.[1][13][21]

The future of this field will likely be driven by several key trends:

  • Novel Synthetic Methodologies: The development of C-H functionalization techniques promises to provide even more direct and efficient ways to decorate the piperazine core, bypassing the need for pre-functionalized starting materials.[8][22]

  • Computational Chemistry: In silico modeling and virtual screening will play an increasingly important role in predicting which chiral piperazine scaffolds are most likely to be effective for a given biological target, guiding synthetic efforts.[3][23]

  • Integration into New Modalities: Chiral piperazines will continue to be incorporated into novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where their defined three-dimensional structure can be used to precisely orient functional groups.

By mastering the synthesis and strategic deployment of chiral piperazine intermediates, medicinal chemists are well-equipped to design the next generation of selective, potent, and safe medicines.

References

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13633-13636. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(25), 4723-4735. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]

  • Ney, J. E., & Wolfe, J. P. (2007). A Concise, Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(5), 753-756. [Link]

  • Bendi, A., & Raghav, N. (Eds.). (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers. [Link]

  • Wang, D., Chen, M., & Zhang, X. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(1), 51-54. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

  • Various Authors. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. eurekaselect.com. [Link]

  • Fülöp, F. et al. (n.d.). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry. [Link]

  • Shaquiquzzaman, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

  • Singh, S., et al. (n.d.). Synthesis and SAR of piperazine-based bis(thiazole) derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Ott, I., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. [Link]

  • Various Authors. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

  • Ronsisvalle, G., et al. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]

  • Reddy, K. S., et al. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • Aslan, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 14(12), 8527-8547. [Link]

  • Durand, C., & Szostak, M. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]

  • Various Authors. (2004). Piperazine derivatives and their use as synthesis intermediates.
  • Various Authors. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Various Authors. (n.d.). A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. ResearchGate. [Link]

  • Feng, Y., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(24), 4445-4449. [Link]

  • Kumar, A., et al. (n.d.). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. ResearchGate. [Link]

  • Bojarski, A. J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Bojarski, A. J., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. ResearchGate. [Link]

  • Kumar, V., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 13(9), 1059-1073. [Link]

  • Various Authors. (2015). Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

  • Various Authors. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Szumera, K., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 578. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies and Protocols for Amide Coupling with (3S)-1-Cyclopropanecarbonyl-3-methylpiperazine

Introduction: The Central Role of the Amide Bond The formation of an amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2][3] Its prevalence stems fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The formation of an amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2][3] Its prevalence stems from the amide functional group's unique combination of stability and hydrogen bonding capabilities, which are fundamental to molecular recognition and the structural backbone of peptides and proteins.[2][4] This guide focuses on the specific challenge of coupling a generic carboxylic acid (R-COOH) with (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, a chiral secondary amine.

This particular substrate presents several considerations for the synthetic chemist:

  • Secondary Amine: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines.

  • Stereocenter: The chiral center at the C3 position is susceptible to epimerization under harsh conditions, necessitating mild and efficient coupling methods.

  • Existing Acyl Group: The presence of the N-cyclopropanecarbonyl group adds steric bulk and influences the overall electronic properties of the piperazine ring.

This document provides a detailed examination of prevalent coupling methodologies, discusses the mechanistic rationale behind reagent selection, and offers robust, step-by-step protocols to empower researchers to achieve high-yielding, clean, and reproducible amide bond formations with this valuable building block.

The Fundamental Mechanism: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable, as it typically results in the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, all modern amide coupling reactions proceed through the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate, which is then readily attacked by the amine nucleophile.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., EDC, HATU, T3P) RCOOH->CouplingReagent ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CouplingReagent->ActivatedIntermediate Activation Amine (3S)-1-cyclopropanecarbonyl- 3-methylpiperazine ActivatedIntermediate->Amine AmideProduct Target Amide Product ActivatedIntermediate->AmideProduct Nucleophilic Attack Amine->ActivatedIntermediate Byproducts Byproducts

Caption: General mechanism of amide bond formation.

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent is the most critical parameter for a successful reaction. The selection depends on factors like substrate steric hindrance, cost, scalability, and the risk of epimerization.[5][6]

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their effectiveness and cost-efficiency.[6][7] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9]

  • Mechanism Insight: This O-acylisourea intermediate is prone to two undesirable pathways: rearrangement to a stable N-acylurea byproduct and, if the acid has a chiral α-center, epimerization.[10] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are almost always included. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable and selective active ester, which is less prone to racemization.[6][8][10]

G RCOOH R-COOH O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester + HOBt HOBt HOBt Amide Amide HOBt_Ester->Amide + Amine Amine Amine (R'-NH-R'')

Caption: EDC/HOBt mediated amide coupling mechanism.

Uronium/Aminium Salts: The High-Performance Option

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for high efficiency, rapid reaction times, and low rates of epimerization, making them ideal for challenging couplings.[6][11][12]

  • Mechanism Insight: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11] The resulting carboxylate attacks HATU to directly form a highly reactive OAt-active ester, which rapidly couples with the amine.[6][11] The use of a non-nucleophilic base is crucial to prevent its reaction with the HATU reagent itself.[13]

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide OAt_Ester->Amide + Amine TMU Tetramethylurea (Byproduct) Amine Amine (R'-NH-R'')

Caption: HATU mediated amide coupling mechanism.

Propanephosphonic Anhydride (T3P®): The Green and Scalable Choice

T3P® is a cyclic trimer of propanephosphonic anhydride that serves as a powerful dehydrating agent for amide bond formation. It is increasingly favored for its remarkable safety profile, low epimerization rates, and exceptionally simple workup.[14][15][16]

  • Mechanism Insight: The reaction proceeds through a mixed anhydride intermediate. A key advantage is that the byproducts are phosphonic acids, which are highly water-soluble and easily removed with a simple aqueous wash, often eliminating the need for chromatography at scale.[14][16] The reaction requires at least two equivalents of a base (e.g., pyridine, DIPEA, TEA) to neutralize the acid and the acidic byproducts formed.[14]

Data Summary: Reagent Comparison
Reagent SystemTypical BaseTypical Solvent(s)Key AdvantagesCommon Considerations
EDC / HOBt DIPEA, TEADCM, DMFCost-effective; water-soluble byproducts.[6][8]Risk of N-acylurea formation; HOBt has explosive properties in anhydrous form.[8][10]
HATU DIPEADMF, ACN, DCMHigh reactivity; low epimerization; fast reaction times.[11][12]Higher cost; can react with the amine if not pre-activated with the acid.[12][13]
T3P® Pyridine, DIPEA, TEAEtOAc, 2-MeTHF, DCMExcellent safety profile; very low epimerization; water-soluble byproducts simplify workup.[14][15][16]Requires a larger excess of base; reagent is a solution (typically 50% in a solvent).[14]

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for standard amide couplings.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a 0.1-0.2 M solution)

  • Standard workup reagents (Water, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (3.0 equiv) dropwise to the stirring solution over 2-3 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Reaction Monitoring: Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[5][8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Protocol 2: HATU Mediated Amide Coupling

This protocol is preferred for sterically hindered substrates or when minimizing epimerization is critical.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (to make a 0.1-0.2 M solution)

  • Standard workup reagents (Ethyl Acetate, 5% LiCl solution, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the solution.

  • Pre-activation: Stir the mixture at 0 °C for 15-20 minutes. This step is crucial for forming the active ester before the amine is introduced.[11][13]

  • Add a solution of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (1.1 equiv) in a small amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 1-6 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with a generous amount of ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous LiCl solution (to help remove DMF, 3x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P® Mediated Amide Coupling

This protocol offers a simplified, scalable workup procedure.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (1.1 equiv)

  • Pyridine (4.0 equiv) or DIPEA (4.0 equiv)

  • T3P® (50% solution in EtOAc or 2-MeTHF) (1.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Standard workup reagents (Water, 1N NaOH, brine)

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv) and (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (1.1 equiv).

  • Dissolve the components in EtOAc or 2-MeTHF.

  • Add pyridine or DIPEA (4.0 equiv) and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add the T3P® solution (1.5 equiv) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS.

  • Workup:

    • Upon completion, quench the reaction by adding water or 1N NaOH.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1N NaOH (2x, to remove all phosphonic acid byproducts) and brine (1x).[14][16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

General Experimental Workflow

The following diagram outlines the logical flow for executing and completing an amide coupling reaction.

G Start Start: Reagent Selection Setup 1. Setup & Reagent Addition (Inert atmosphere, 0 °C) Start->Setup Reaction 2. Reaction (Warm to RT, stir 1-18h) Setup->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS, etc.) Purify->Analyze End End: Pure Product Analyze->End

Sources

Application

Nucleophilic substitution reactions involving (3S)-1-cyclopropanecarbonyl-3-methylpiperazine

Application Note: Strategic Functionalization of (3S)-1-Cyclopropanecarbonyl-3-methylpiperazine Abstract & Scope This technical guide details the nucleophilic substitution protocols for (3S)-1-cyclopropanecarbonyl-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (3S)-1-Cyclopropanecarbonyl-3-methylpiperazine

Abstract & Scope

This technical guide details the nucleophilic substitution protocols for (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (CAS: 1093756-62-7, hereafter referred to as CMP-3S ).

CMP-3S is a high-value chiral scaffold widely employed in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors (e.g., Volasertib intermediates). Its structural uniqueness lies in the C3-methyl group , which imparts chirality and steric bulk, and the N1-cyclopropanecarbonyl moiety , a stable amide "warhead" or linker.

This guide focuses on the N4-functionalization of CMP-3S via:

  • SNAr (Nucleophilic Aromatic Substitution): For attaching heteroaryl systems.

  • SN2 (Nucleophilic Aliphatic Substitution): For alkylation/benzylation.

Chemical Analysis & Mechanistic Insight

Effective utilization of CMP-3S requires understanding how its structural features influence reactivity at the N4 nitrogen.

Steric Hindrance (The "C3 Effect")

Unlike unsubstituted piperazine, the N4 nitrogen in CMP-3S is sterically hindered by the adjacent (3S)-methyl group.

  • Impact: Nucleophilic attack rates are significantly slower (approx. 5–10x) compared to non-methylated analogs.

  • Consequence: Reactions often require higher temperatures or stronger bases to drive completion.

  • Selectivity Benefit: The steric bulk suppresses over-alkylation (quaternization), providing naturally high selectivity for mono-functionalization.

Electronic Environment
  • N1-Amide: The cyclopropanecarbonyl group at N1 exerts a mild electron-withdrawing inductive effect ($ -I $), slightly lowering the pKa of the N4 amine compared to 2-methylpiperazine.

  • Cyclopropane Stability: The cyclopropane ring is kinetically stable under basic nucleophilic substitution conditions. However, it is sensitive to strong Lewis acids or radical conditions, which must be avoided.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive landscape and the specific steric interactions governing the SNAr pathway.

ReactionPathway cluster_sterics Steric Control Point CMP (3S)-CMP Scaffold (Nucleophile) TS Transition State (Sterically Crowded) CMP->TS + Electrophile Base, Heat Electrophile Ar-Cl / R-X (Electrophile) Electrophile->TS Product N4-Functionalized Product TS->Product Elimination (SNAr) or Displacement (SN2) Racemization Risk: Racemization (High T / Strong Base) TS->Racemization >100°C or improper solvent Quat Risk: Quaternization (Low Probability) Product->Quat Excess R-X

Caption: Reaction pathway showing the conversion of CMP-3S to product, highlighting the steric bottleneck at the transition state and potential risks.

Protocol A: SNAr Arylation (Heteroaryl Coupling)

This is the industry-standard method for synthesizing PARP inhibitor scaffolds (e.g., coupling to chlorophthalazinones or chloropyrimidines).

Target Substrate: 2-Chloropyrimidine or 4-Chloro-phthalazin-1-one derivative.

Reagents & Materials
  • Nucleophile: CMP-3S (1.0 equiv).

  • Electrophile: Heteroaryl Chloride (1.05 – 1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine). Note: Inorganic bases like K₂CO₃ are less effective in solubilizing the organic transition state.

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: Polar aprotic solvents are critical to stabilize the Meisenheimer complex.

Step-by-Step Procedure
  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, dissolve Heteroaryl Chloride (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add DIPEA (2.5 mmol, 2.5 equiv) followed by CMP-3S (1.0 mmol, 1.0 equiv).

    • Critical Check: Ensure CMP-3S is fully dissolved. If using the HCl salt of CMP-3S, increase DIPEA to 3.5 equiv.

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (N₂ or Ar).

    • Time: Reaction typically requires 4–12 hours due to steric hindrance at C3.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride (M) and formation of the product (M + CMP mass - HCl).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (30 mL). The product often precipitates.

    • If Solid: Filter, wash with water, and dry under vacuum.[1]

    • If Oil: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: SN2 Alkylation (Benzylation)

Used for introducing benzyl protecting groups or pharmacophores.

Target Substrate: Benzyl Bromide derivative.

Reagents & Materials
  • Nucleophile: CMP-3S (1.0 equiv).

  • Electrophile: Benzyl Bromide (1.0 equiv). Avoid excess to prevent quaternization.

  • Base: K₂CO₃ (Potassium Carbonate) - anhydrous, granular.

  • Solvent: Acetonitrile (ACN) or DMF.[2]

Step-by-Step Procedure
  • Preparation: Suspend K₂CO₃ (2.0 equiv) in ACN (5 mL/mmol substrate).

  • Addition: Add CMP-3S (1.0 equiv) and stir at room temperature for 10 minutes.

  • Alkylation: Add Benzyl Bromide (1.0 equiv) dropwise.

    • Temperature: Stir at Room Temperature initially. Only heat to 50°C if conversion is <10% after 2 hours.

    • Why: High heat with benzyl halides can lead to racemization at the benzylic position (if chiral) or elimination side products.

  • Workup: Filter off solids (K₂CO₃/KBr). Concentrate the filtrate.

  • Purification: Recrystallization from EtOH/Heptane or Column Chromatography.

Data Summary: Optimization Parameters

The following table summarizes experimental data regarding solvent and base effects on the yield of N4-arylation (SNAr) of CMP-3S.

ParameterConditionYield (LC-MS)Comments
Solvent DMSO 92% Best solubility; stabilizes transition state.
SolventACN45%Too slow; reflux required (80°C).
SolventToluene<10%Poor solubility of polar intermediate.
Base DIPEA 90% Organic base prevents aggregation.
BaseK₂CO₃75%Heterogeneous reaction is slower.
BaseNaHN/AAvoid. Risk of deprotonating amide or racemization.

Troubleshooting & Critical Control Points

Issue: Low Conversion
  • Cause: The steric bulk of the C3-methyl group blocks the approach of the electrophile.

  • Solution: Increase temperature to 100°C (in DMSO) or switch to a more reactive leaving group (e.g., change Aryl-Cl to Aryl-F).

Issue: Racemization of C3 Center
  • Cause: Extended heating (>120°C) in strongly basic conditions can cause epimerization via a reversible deprotonation/oxidation mechanism.

  • Check: Perform Chiral HPLC analysis on the final product.

  • Prevention: Do not exceed 100°C. Avoid strong alkoxide bases (NaOEt, KOtBu).

Issue: Cyclopropane Ring Opening
  • Cause: Exposure to strong acids (HCl/dioxane) during deprotection steps elsewhere in the synthesis, or radical initiators.

  • Prevention: Keep conditions basic or mildly acidic. The cyclopropane amide is generally stable to standard SNAr/SN2 conditions.

References

  • Lumen Learning. (2024). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Google Patents. (2018). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine (CN108341792B).[3] Retrieved from

Sources

Method

Application Note &amp; Protocol: Stereoselective Acylation of 2-Methylpiperazine for the Synthesis of (3S)-Derivatives

Introduction Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The introduction of chirality into the piperazine ring, particularly at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The introduction of chirality into the piperazine ring, particularly at the 2- and/or 3-positions, significantly expands the accessible chemical space for drug discovery, enabling fine-tuning of pharmacological activity and pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of (3S)-acylated derivatives of 2-methylpiperazine, a critical building block for various therapeutic agents.

The stereoselective acylation of 2-methylpiperazine presents a unique chemical challenge. The two nitrogen atoms of the piperazine ring exhibit different steric environments due to the presence of the methyl group at the 2-position. This inherent asymmetry can be exploited to achieve regioselective acylation. However, to obtain a specific enantiomer, such as the (3S) derivative, a strategy that ensures stereocontrol is paramount. This guide will focus on a robust two-step approach: first, the resolution of racemic 2-methylpiperazine to isolate the desired (S)-enantiomer, followed by a regioselective acylation at the less sterically hindered N4 position.

Strategic Overview: A Two-Step Path to (3S)-Acyl-2-methylpiperazine

Direct enantioselective acylation of racemic 2-methylpiperazine is a complex transformation that often requires sophisticated catalyst systems. A more practical and widely applicable approach involves a classical chiral resolution followed by a straightforward acylation step. This methodology offers high enantiomeric purity and predictable outcomes.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Chiral Resolution cluster_1 Part 2: Regioselective Acylation racemic Racemic 2-Methylpiperazine diastereomeric_salt (S)-2-Methylpiperazine-(L)-tartrate Salt (Crystallization) racemic->diastereomeric_salt + Resolving Agent resolving_agent (L)-Tartaric Acid resolving_agent->diastereomeric_salt s_enantiomer (S)-2-Methylpiperazine (Base Treatment) diastereomeric_salt->s_enantiomer product (3S)-1-Acyl-3-methylpiperazine s_enantiomer->product + Acylating Agent acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product

Caption: Workflow for the synthesis of (3S)-acyl-2-methylpiperazine.

Part 1: Chiral Resolution of Racemic 2-Methylpiperazine

The separation of enantiomers from a racemic mixture is a critical step in asymmetric synthesis. For 2-methylpiperazine, classical resolution using a chiral resolving agent, such as (L)-tartaric acid, is a well-established and effective method.[3] This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.

Protocol 1: Resolution with (L)-Tartaric Acid

This protocol details the resolution of racemic 2-methylpiperazine to obtain the (S)-enantiomer.

Materials:

  • Racemic 2-methylpiperazine

  • (L)-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic 2-methylpiperazine (1.0 eq.) in methanol.

    • In a separate flask, prepare a solution of (L)-tartaric acid (1.0 eq.) in methanol.

    • Slowly add the (L)-tartaric acid solution to the 2-methylpiperazine solution with stirring.

    • Stir the resulting mixture at room temperature for 2-4 hours to allow for the formation of the diastereomeric salts.

  • Crystallization and Isolation:

    • Slowly add diethyl ether to the methanolic solution until turbidity is observed.

    • Allow the mixture to stand at 4°C overnight to facilitate the crystallization of the less soluble (S)-2-methylpiperazine-(L)-tartrate salt.

    • Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold methanol.

    • The enantiomeric excess (ee) of the resolved salt can be determined at this stage by converting a small sample back to the free base and analyzing by chiral HPLC or by NMR with a chiral shift reagent.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt in water.

    • Add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12, indicating the complete liberation of the free amine.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-2-methylpiperazine.

Data Summary for Chiral Resolution:

ParameterTypical Value/ConditionNotes
Resolving Agent(L)-Tartaric AcidA cost-effective and readily available chiral resolving agent.[3]
Solvent SystemMethanol/Diethyl EtherOther polar solvents and anti-solvents can be explored.
Stoichiometry1:1 (amine:acid)Can be optimized for improved yield and purity.
Crystallization Temp.4°CLower temperatures generally improve crystal yield.
Expected ee>98%May require recrystallization to enhance enantiomeric purity.

Part 2: Regioselective Acylation of (S)-2-Methylpiperazine

The acylation of (S)-2-methylpiperazine is expected to occur preferentially at the N4 position due to the steric hindrance imposed by the methyl group at the C2 position on the N1 nitrogen.[4][5] This inherent regioselectivity simplifies the synthesis of the desired (3S)-1-acyl-3-methylpiperazine.

Protocol 2: Acylation with an Acyl Chloride

This protocol describes the general procedure for the acylation of (S)-2-methylpiperazine with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • (S)-2-Methylpiperazine (from Part 1)

  • Acyl chloride (R-COCl) (1.0 - 1.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere, dissolve (S)-2-methylpiperazine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent:

    • Dissolve the acyl chloride (1.05 eq.) in anhydrous dichloromethane.

    • Add the acyl chloride solution dropwise to the cooled piperazine solution over 15-30 minutes.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate.[6]

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (3S)-1-acyl-3-methylpiperazine.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The enantiomeric excess should be confirmed by chiral HPLC.

Mechanism of Regioselective Acylation:

Caption: Regioselective acylation at the less hindered N4 position.

Data Summary for Acylation:

ParameterValue/ConditionNotes
Acylating AgentAcyl Chloride (R-COCl)Acid anhydrides can also be used.[7]
BaseTriethylamine or DIPEAA non-nucleophilic base is crucial to scavenge HCl byproduct.[6]
SolventAnhydrous DichloromethaneOther aprotic solvents like THF or acetonitrile are also suitable.[6]
Temperature0°C to Room TemperatureInitial cooling controls the exothermic reaction.[6]
AtmosphereInert (N₂ or Ar)Prevents hydrolysis of the acyl chloride.
PurificationColumn ChromatographyTo isolate the desired product from any potential di-acylated byproduct.

Conclusion

The synthesis of enantiomerically pure (3S)-acylated 2-methylpiperazine derivatives is a critical process in the development of chiral pharmaceuticals. The two-step approach presented in this application note, involving classical chiral resolution followed by regioselective acylation, provides a reliable and scalable method for obtaining these valuable building blocks with high enantiomeric purity. The protocols provided are robust and can be adapted for a variety of acylating agents, making this a versatile strategy for researchers in drug discovery and development.

References

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. (2021).
  • Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Caltech. (2012).
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Stereoselective RNA reaction with chiral 2′-OH acyl
  • (R)-2-Methylpiperazine (L)-tartaric acid salt. Benchchem.
  • Preparation of chiral 2-methylpiperazine.
  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. (2022).
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. (2021).
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Request PDF.
  • Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed. (2006).
  • Process for preparing 4-acyl substituted-2-methylpiperazines.
  • Method for synthesis of chiral n-arylpiperazines.
  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. MDPI. (2016).
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Deriv
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Stereoselective synthesis of (s)-1-methyl-3-phenylpiperazine.
  • Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acyl
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
  • Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives.
  • Derivatives of n-methylpiperazine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine Synthesis

The following technical guide is structured as a specialized support center resource. It prioritizes the "N4-selective acylation" strategy, which is the industry standard for synthesizing (3S)-1-cyclopropanecarbonyl-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the "N4-selective acylation" strategy, which is the industry standard for synthesizing (3S)-1-cyclopropanecarbonyl-3-methylpiperazine from (S)-2-methylpiperazine.[1]

Reference ID: TSC-PROTO-2024-03M Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization Target Molecule: (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (CAS: 104396-10-3 equivalent)

Executive Summary: The Regioselectivity Challenge

The synthesis of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine relies on the mono-acylation of (S)-2-methylpiperazine . The core technical challenge is Regioselectivity vs. Bis-acylation .

  • The Goal: Acylate the distal nitrogen (N4) which is less sterically hindered.[1]

  • The Problem: The starting material has two nucleophilic sites. While N4 is kinetically favored, the product (a mono-amide) is still nucleophilic at N1.[1] Without strict process control, the reaction proceeds to the thermodynamically stable bis-acylated impurity or the wrong regioisomer (N1-acyl).

This guide provides a self-validating protocol to maximize yield (>85%) and purity (>98%) by exploiting the solubility differences between the mono-acyl product and the bis-acyl impurity.

Module 1: Critical Reaction Parameters (Troubleshooting Guide)

Q1: Why is my yield low despite 100% conversion of the starting material?

Diagnosis: You are likely experiencing Bis-acylation (over-reaction).[1] Technical Insight: In the presence of excess acid chloride or poor mixing, the mono-acylated product reacts again to form the 1,4-bis(cyclopropanecarbonyl)-2-methylpiperazine. This impurity is neutral and often lost during acidic workups or co-elutes during chromatography.[1]

Corrective Protocol:

  • Invert the Addition: Never add the amine to the acid chloride. Always add the cyclopropanecarbonyl chloride (dissolved in solvent) dropwise to the amine solution .[1]

  • Stoichiometry Adjustment: Use a excess of (S)-2-methylpiperazine (1.5 to 2.0 equiv) relative to the acid chloride. The excess amine acts as a sacrificial base and ensures the concentration of the unreacted starting material is always higher than the product, statistically favoring mono-acylation.

  • Temperature Control: Maintain reaction temperature between -10°C and 0°C . Higher temperatures lower the energy barrier for the N1-acylation (wrong isomer) and bis-acylation.

Q2: How do I ensure I am acylating the N4 position (distal) and not the N1 (proximal)?

Diagnosis: Regioselectivity concerns. Technical Insight:

  • N4 (Distal): Less sterically hindered.[1] Kinetically favored.

  • N1 (Proximal): Shielded by the C2-methyl group. Reacts slower. Validation: Run the reaction in DCM (Dichloromethane) or Toluene at low temperature. Avoid polar aprotic solvents (like DMF) if possible, as they can accelerate the reaction too much, eroding selectivity.

  • Check: 1H NMR will show a distinct shift.[1] If N1 is acylated, the methyl doublet signal shifts significantly downfield compared to the N4-acyl product.[1]

Module 2: The "Acid-Base Swing" Purification Protocol

Q3: Column chromatography is difficult due to the polarity of the amine. Is there a scalable alternative?

Answer: Yes. Do not use chromatography for the primary isolation.[2] Use an Acid-Base Swing Extraction . This method relies on the fact that your Product is a base (secondary amine), while the Bis-impurity is neutral (diamide).[1]

Step-by-Step Workflow:

  • Quench: Quench reaction with water.[1][3]

  • Acidic Wash (The Filter):

    • Adjust aqueous layer to pH 2-3 using dilute HCl.

    • Extract with DCM or EtOAc.[1]

    • Result: The Bis-acylated impurity (neutral) moves to the Organic Layer. The Target Product (protonated salt) and excess Starting Material stay in the Aqueous Layer.[1]

    • Action: Discard the Organic Layer (or keep for impurity profiling).[1]

  • Basification (The Release):

    • Adjust the aqueous layer to pH > 12 using NaOH (4M).[1]

    • Result: The Target Product and Starting Material are now free bases.

  • Selective Extraction:

    • Extract the aqueous layer with DCM (3x) or IPA/CHCl3 (1:3) .[1]

    • Note: (S)-2-methylpiperazine (SM) is highly water-soluble even as a free base.[1] The Target Product (more lipophilic due to the cyclopropyl group) extracts efficiently into the organic phase, leaving most SM in the water.[1]

  • Distillation:

    • If traces of SM remain, they can often be removed by high-vacuum distillation (SM boils at lower T than product) or by recrystallization of the HCl salt.[1]

Module 3: Visualizing the Process Logic

The following diagram illustrates the critical decision pathways and the "Acid-Base Swing" logic to ensure high yield.

SynthesisWorkflow Start Reagents: (S)-2-Methylpiperazine (2.0 eq) + Cyclopropanecarbonyl Chloride (1.0 eq) Reaction Reaction: DCM, -5°C, Slow Addition Start->Reaction Controlled Temp Crude Crude Mixture: Product (Major) + Bis-Impurity (Minor) + Excess SM Reaction->Crude AcidWash Acid Wash (pH 3) Extract with DCM Crude->AcidWash OrgLayer1 Organic Layer: Contains Bis-Acyl Impurity (DISCARD) AcidWash->OrgLayer1 Neutral species AqLayer1 Aqueous Layer: Contains Product-H+ & SM-H+ AcidWash->AqLayer1 Cationic species BaseSwing Basify to pH > 12 (NaOH) AqLayer1->BaseSwing Extract Extraction: DCM or CHCl3/IPA BaseSwing->Extract FinalOrg Final Organic Layer: Target Product (>95% Purity) Extract->FinalOrg Lipophilic Amine FinalAq Final Aqueous Layer: Excess SM (Highly soluble) Extract->FinalAq Hydrophilic Amine

Caption: Figure 1. Self-validating purification workflow separating neutral impurities (Bis-acyl) from the basic product via pH manipulation.

Module 4: Standardized Experimental Protocol

Objective: Synthesis of 10g of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine.

Reagents Table
ReagentMW ( g/mol )Equiv.[1][4]Mass/VolRole
(S)-2-Methylpiperazine100.162.020.0 gSubstrate & Base
Cyclopropanecarbonyl chloride104.531.010.4 g (9.1 mL)Electrophile
Dichloromethane (DCM)-Solvent200 mLSolvent
1N HCl-Workup~150 mLpH Control
4N NaOH-Workup~50 mLpH Control
Procedure
  • Setup: Charge a 500 mL 3-neck round bottom flask with (S)-2-methylpiperazine (20.0 g) and DCM (150 mL) . Cool to -5°C using an ice/salt bath.

  • Addition: Dilute cyclopropanecarbonyl chloride (10.4 g) in DCM (50 mL) . Add this solution dropwise to the flask over 60 minutes .

    • Critical: Maintain internal temperature < 5°C.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

    • Checkpoint: SM should remain (due to excess), Bis-acyl should be minimal.[1]

  • Workup (Acid-Base Swing):

    • Add water (100 mL).

    • Add 1N HCl slowly until aqueous phase pH is ~2-3.

    • Separate layers.[1] Keep the Aqueous Layer. (Organic layer contains bis-impurity).

    • Wash Aqueous layer again with DCM (50 mL) to ensure removal of neutrals.[1]

  • Isolation:

    • Cool aqueous layer to 0°C.[1][4]

    • Basify with 4N NaOH to pH > 12.[1]

    • Extract with DCM (3 x 100 mL).[1]

    • Combine organic extracts, dry over Na2SO4, and concentrate in vacuo.

  • Yield: Expected yield is 14.5 - 16.0 g (85-94%) as a pale yellow oil or low-melting solid.

Module 5: Analytical Specifications

ParameterSpecificationNote
Appearance Pale yellow oil / solidDarkens on oxidation; store under Argon.
1H NMR (CDCl3) δ 0.6-1.0 (m, 4H, cyclopropyl)Characteristic multiplets for cyclopropyl ring.[1]
1H NMR (Regio) Methyl doublet at ~1.0-1.1 ppmIf N1-acylated, methyl shifts downfield (>1.2 ppm).[1]
Mass Spec (ESI) [M+H]+ = 169.1
Chiral Purity > 99% eeNo racemization occurs under these mild conditions.[1]

References

  • Vertex Pharmaceuticals. (2018).[1] Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. CN108341792B.[4] Google Patents. Link

  • Organic Chemistry Portal. (2023).[1] Synthesis of Piperazines and recent literature on regioselective acylation. Link

  • Kuethe, J. T., et al. (2009).[1] Asymmetric Synthesis of Piperazines. Journal of Organic Chemistry. (General reference for 2-methylpiperazine reactivity patterns). Link[1]

  • ChemicalBook. (2024).[1] (S)-2-Methylpiperazine Chemical Properties and Reaction Safety. Link

Sources

Optimization

Technical Support Center: Stability of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine

Executive Summary & Critical Stability Alert The Bottom Line: (3S)-1-cyclopropanecarbonyl-3-methylpiperazine exhibits a bimodal stability profile under acidic conditions. While the piperazine core is robust, the cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Stability Alert

The Bottom Line: (3S)-1-cyclopropanecarbonyl-3-methylpiperazine exhibits a bimodal stability profile under acidic conditions. While the piperazine core is robust, the cyclopropanecarbonyl moiety introduces a specific vulnerability known as "Acid-Catalyzed Ring Opening" (ACRO).

  • Safe Zone: Dilute non-nucleophilic acids (e.g., 1M H₂SO₄, dilute TFA) at ambient temperature generally result in stable salt formation (

    
    -protonation).
    
  • Danger Zone: Strong nucleophilic acids (e.g., concentrated HCl, HBr) or high temperatures (>50°C) trigger the rapid opening of the cyclopropane ring, leading to irreversible impurities.

Urgent Advisory: Do not use concentrated HCl for prolonged periods or at elevated temperatures for salt formation, as this will generate significant levels of the


-chloropropyl amide impurity.

Mechanistic Insight: The Chemistry of Degradation

To troubleshoot effectively, you must understand the competing degradation pathways. The molecule faces two primary threats in acid:

Pathway A: Cyclopropane Ring Opening (The Primary Threat)

Unlike typical alkyl amides, the cyclopropane ring possesses significant "banana bond" strain (~27.5 kcal/mol). In the presence of a strong acid and a nucleophile (like chloride from HCl), the carbonyl oxygen protonates, increasing the electrophilicity of the carbonyl carbon and the adjacent cyclopropane ring. This triggers a nucleophilic attack that snaps the ring open.

Pathway B: Amide Hydrolysis (The Secondary Threat)

Standard acid-catalyzed hydrolysis of the amide bond to yield (S)-2-methylpiperazine and cyclopropanecarboxylic acid. This is kinetically slower than ring opening due to the steric hindrance of the cyclopropyl group, but becomes dominant at high temperatures in non-nucleophilic acids.

Pathway Visualization

The following diagram illustrates the divergent degradation pathways based on acid type and condition.

DegradationPathways Start (3S)-1-cyclopropanecarbonyl- 3-methylpiperazine Protonated Activated Intermediate (O-Protonated Amide) Start->Protonated  H+ (Acidic Media)   RingOpen IMPURITY A: N-(4-chlorobutanoyl)- 3-methylpiperazine (Ring Opening) Protonated->RingOpen  Conc. HCl / Heat (Nucleophilic Attack by Cl-)   Hydrolysis IMPURITY B: (S)-2-methylpiperazine + Cyclopropanecarboxylic Acid Protonated->Hydrolysis  H2O / High Temp (>80°C)   Salt STABLE SALT: Hydrochloride/TFA Salt (N4-Protonated) Protonated->Salt  Mild Acid / RT (Reversible)  

Figure 1: Divergent degradation pathways.[1] Note that ring opening is often faster than hydrolysis in the presence of nucleophiles like chloride.

Troubleshooting Guides (FAQs)

Scenario 1: "I see a new impurity at RRT ~1.2 after HCl salt formation."

Diagnosis: You likely triggered Acid-Catalyzed Ring Opening .

  • Cause: Using concentrated HCl or heating the reaction during salt formation. The chloride ion attacks the strained cyclopropane ring.

  • The Impurity: Likely the N-(4-chlorobutanoyl) derivative.

  • Solution:

    • Switch to a non-nucleophilic acid if possible (e.g., Methanesulfonic acid).

    • If HCl is required, use a stoichiometric amount of HCl in a solvent where the salt precipitates immediately (e.g., Isopropanol/EtOAc) at 0°C to 5°C . Do not heat.

Scenario 2: "My enantiomeric excess (ee%) dropped after acidic workup."

Diagnosis: Unlikely to be direct racemization.

  • Analysis: The chiral center at C3 is not

    
     to the carbonyl; it is relatively chemically inert to acid-catalyzed racemization.
    
  • Real Cause: If the ring opens (see Scenario 1), the resulting impurity might co-elute with an enantiomer in your chiral method, or the harsh conditions caused partial hydrolysis where the byproduct affects the baseline.

  • Verification: Check the achiral purity first. If the chemical purity is intact, the chiral center is likely preserved.

Scenario 3: "The product is hygroscopic and sticky."

Diagnosis: Common physical property of piperazine salts.

  • Cause: The

    
     amine forms a salt, but excess acid or solvent retention makes it hygroscopic.
    
  • Solution:

    • Lyophilize from water/acetonitrile if possible.

    • Store in a desiccator under Argon.

    • Consider changing the counter-ion (e.g., from HCl to Fumarate or Oxalate) for better crystallinity, provided it doesn't interfere with biology.

Experimental Protocols

Protocol A: Forced Degradation Stress Test

Use this protocol to validate the stability limits for your specific batch.

ConditionReagentsTempDurationExpected Outcome
Control Water/MeCN25°C24 h< 0.1% Degradation
Acid (Mild) 0.1 N HCl25°C24 hStable (Salt formation)
Acid (Strong) 1.0 N HCl60°C4 hHigh Risk: Ring Opening
Acid (Non-Nuc) 1.0 N H₂SO₄60°C4 hModerate Risk: Hydrolysis
Oxidation 3% H₂O₂25°C4 hN-Oxide formation (at N4)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of substance in 1 mL of solvent/acid mixture.

  • Incubation: Heat in a sealed HPLC vial or Reacti-Vial at specified temperatures.

  • Quenching: Neutralize acid samples with cold 1M NaOH or bicarbonate buffer immediately before injection. Do not store neutralized samples , as free-basing can trigger cyclization of ring-opened impurities.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

Protocol B: Safe Salt Formation (HCl)

Designed to minimize ring opening.

  • Dissolve 1.0 eq of free base in dry Ethyl Acetate (10 volumes).

  • Cool solution to 0°C .

  • Add 1.05 eq of HCl (using a defined solution in 1,4-dioxane or isopropanol) dropwise over 10 minutes.

  • Maintain temperature < 5°C.

  • Stir for 30 mins.

  • Filter solids under inert atmosphere (Nitrogen).

  • Wash with cold Ethyl Acetate.

  • Dry under vacuum at ambient temperature (do not heat > 40°C).

References

  • Cyclopropane Ring Strain & Reactivity

    • Wiberg, K. B. "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 1986.

    • Mechanism of acid-catalyzed ring opening: Standard organic chemistry principles dictate that cyclopropyl ketones/amides undergo homo-conjugate addition with nucleophiles (Cl-, Br-) in strong acid.
  • Amide Hydrolysis Kinetics

    • O'Connor, C. "Acidic and Basic Hydrolysis of Amides." Quarterly Reviews, Chemical Society, 1970.

  • Piperazine Synthesis & Stability Context

    • Shaik, A. et al. "Process Development for the Synthesis of Piperazine Derivatives." Organic Process Research & Development, 2010. (General context for piperazine handling).

  • Related Drug Stability (Olaparib Intermediate Context)

    • Many PARP inhibitors utilize the cyclopropanecarbonyl-piperazine scaffold.
    • Menear, K. A. et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008. (Demonstrates the utility and handling of this specific moiety).

Sources

Troubleshooting

Technical Support Center: Recrystallization of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine

Introduction Welcome to the technical support guide for the purification of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine. Achieving high purity for this and other active pharmaceutical ingredients (APIs) is critical, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine. Achieving high purity for this and other active pharmaceutical ingredients (APIs) is critical, as even minute impurities can impact efficacy, safety, and stability.[1][2] Recrystallization remains a cornerstone of purification in pharmaceutical manufacturing, valued for its efficiency in removing impurities when optimized correctly.[3]

This guide is structured to provide both foundational knowledge and practical, field-tested solutions to common challenges encountered during the recrystallization of this specific piperazine derivative. We will move from the fundamental principles governing crystallization to a detailed troubleshooting guide designed to resolve issues in your laboratory efficiently.

Core Principles: The Science of Crystal Perfection

Recrystallization is a physical process that relies on the differential solubility of a compound and its impurities in a given solvent system. The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a lower temperature.[4] The process is governed by three key stages:

  • Dissolution & Supersaturation: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Supersaturation, the driving force for crystallization, is achieved by carefully cooling the solution, making it unable to hold the same amount of dissolved solute.[5][6]

  • Nucleation: In the supersaturated state, molecules of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine begin to aggregate, forming stable, ordered nuclei. This is the "birth" of the crystals.[6] Controlling the rate of nucleation is key to achieving a uniform particle size.

  • Crystal Growth: Additional molecules from the solution deposit onto the existing nuclei, allowing the crystals to grow. Slow, controlled growth is essential as it allows impurities to remain in the solution (mother liquor) while the target molecules selectively incorporate into the growing crystal lattice.[6] Rapid growth can trap impurities, defeating the purpose of the purification.[7]

General Recrystallization Workflow

The following diagram outlines a standard, robust workflow for the recrystallization of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine.

G cluster_prep Preparation cluster_proc Process cluster_iso Isolation & Analysis Solvent_Screening 1. Solvent Screening (Test solubility in various solvents) Select_Solvent 2. Select Optimal Solvent System Solvent_Screening->Select_Solvent Dissolve 3. Dissolve Crude Product (Min. amount of hot solvent) Select_Solvent->Dissolve Hot_Filt 4. Hot Filtration (Optional) (Remove insoluble impurities) Dissolve->Hot_Filt Cooling 5. Slow Cooling (Allow for crystal nucleation & growth) Hot_Filt->Cooling Ice_Bath 6. Maximize Yield (Cool in ice bath) Cooling->Ice_Bath Vac_Filt 7. Vacuum Filtration (Isolate crystals) Ice_Bath->Vac_Filt Wash 8. Wash Crystals (Small amount of cold solvent) Vac_Filt->Wash Dry 9. Dry Product (Under vacuum) Wash->Dry Purity_Check 10. Purity & Yield Analysis (TLC, HPLC, Melting Point) Dry->Purity_Check

Caption: General experimental workflow for recrystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine in a practical question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I've cooled my solution, but instead of crystals, a viscous liquid or oil has separated. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. The amide and piperazine functionalities in your molecule can lead to complex solvation effects.

Possible Causes & Solutions:

  • The solution is too concentrated. The degree of supersaturation is too high, favoring liquid-liquid phase separation over orderly crystallization.[5]

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (10-15% more) of the hot solvent to reduce the concentration. Allow it to cool more slowly.[8]

  • The cooling rate is too fast. Rapid cooling doesn't give molecules enough time to orient into a crystal lattice.

    • Solution: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to decrease the rate of cooling.[7]

  • The solvent is a poor choice. The solvent may be too non-polar for your compound.[4]

    • Solution: Try adding a small amount of a miscible, more polar "co-solvent" to the hot solution to increase the solubility of the compound at elevated temperatures. Alternatively, a complete re-evaluation of the solvent system may be necessary.

Issue 2: No crystals (or very few) have formed after cooling.

Q: My solution has cooled to room temperature and even spent time in an ice bath, but I see no crystal formation. Where did my product go?

A: This is one of the most common recrystallization problems and almost always points to one primary cause: using too much solvent.

Possible Causes & Solutions:

  • Excess Solvent: The solution is not supersaturated, meaning the compound remains fully dissolved even at low temperatures. This is the most likely culprit.[8]

    • Solution: Reduce the solvent volume by gently heating the solution on a hot plate (in a fume hood) to boil off a portion of the solvent. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.[7]

  • Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a "trigger" to begin crystallization.[8]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide an energy surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a perfect template for further crystal growth.[6][9]

  • Inhibition by Impurities: Certain impurities can interfere with the nucleation process.[10]

    • Solution: If the above methods fail, it may be necessary to remove the solvent entirely (e.g., via rotary evaporation) and attempt the recrystallization again, possibly with a different solvent system to better exclude the problematic impurity.[8]

G decision decision solution solution Start Problem: No Crystals Formed Check_Conc Is the solution supersaturated? Start->Check_Conc Reduce_Vol Boil off a portion of the solvent Check_Conc->Reduce_Vol No Induce_Nuc Induce Nucleation Check_Conc->Induce_Nuc Yes Reduce_Vol->Start Re-cool Scratch Scratch inner flask surface Induce_Nuc->Scratch Seed Add a seed crystal Induce_Nuc->Seed Re_purify Recover crude solid and re-purify with a different solvent system Scratch->Re_purify If fails Seed->Re_purify If fails

Caption: Troubleshooting decision tree for lack of crystal formation.

Issue 3: The recrystallized product is not pure.

Q: I've completed the recrystallization, but my purity analysis (TLC, HPLC, or melting point) shows significant impurities remain. What went wrong?

A: This indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.

Possible Causes & Solutions:

  • Crystallization Was Too Rapid: If the solution cools too quickly, impurities get trapped within the fast-growing crystals instead of remaining in the mother liquor.[7]

    • Solution: Repeat the recrystallization. Use slightly more solvent and ensure the cooling process is very slow and gradual.

  • Poor Solvent Choice: The chosen solvent may not effectively differentiate between your product and a key impurity (i.e., they have similar solubility profiles). This is common with structurally related impurities.[11]

    • Solution: Screen for a different solvent or a solvent mixture. For amides and piperazine-containing compounds, solvents like ethanol, acetone, or acetonitrile can be effective.[12] A two-solvent system (one in which the compound is soluble, and one in which it is not) may be required.[13]

  • Impurity Co-crystallization: The impurity has such similar properties to your compound that it incorporates into the crystal lattice.

    • Solution: A second recrystallization may be necessary. Alternatively, if the impurity has a different polarity, a pre-purification step like a column chromatography or a liquid-liquid extraction might be required to remove the bulk of it before the final recrystallization step.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for (3S)-1-cyclopropanecarbonyl-3-methylpiperazine?

A1: Given the molecule's structure (an amide with a piperazine ring), it has polar characteristics. Good starting points for solvent screening would be polar protic solvents like ethanol or isopropanol, and polar aprotic solvents such as acetonitrile, ethyl acetate, and acetone.[4][12] Testing mixtures, such as ethanol/water or ethyl acetate/heptane, can also be highly effective.[14]

Q2: My compound is known to be a hydrate. How does this affect recrystallization?

A2: The formation of hydrates is common for piperazine derivatives.[11] If you are recrystallizing from a solvent system containing water, you will likely isolate the hydrate form. This is not necessarily a problem, but it is critical to be consistent. The presence of water can significantly alter solubility. For some piperazine compounds, crystallization can be induced by adjusting the water content to specifically precipitate a hydrate, such as piperazine hexahydrate.[11][15] Ensure your final characterization accounts for the mass of the water molecules.

Q3: Can polymorphism be an issue for this compound?

A3: Yes, polymorphism is a significant concern for pharmaceutical solids, and piperazine derivatives are known to form multiple crystal structures (polymorphs).[16][17][18] Different polymorphs can have different stabilities, solubilities, and bioavailabilities. The choice of solvent, cooling rate, and agitation can all influence which polymorph is formed.[5] It is crucial to use consistent recrystallization parameters and to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD) to ensure you are producing the desired, stable polymorph.

Q4: How can I improve my final yield?

A4: A low yield is often a trade-off for high purity. However, to maximize it without compromising quality:

  • Use the absolute minimum amount of hot solvent necessary for complete dissolution.

  • After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[19]

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[19]

  • You can attempt to recover a "second crop" of crystals by concentrating the mother liquor (filtrate), though this crop will typically be less pure than the first.[13]

Data Summary Table

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes for (3S)-1-cyclopropanecarbonyl-3-methylpiperazine
Water 10080.1High polarity. May be a poor single solvent (too soluble), but excellent as an anti-solvent or co-solvent with alcohols. Risk of hydrate formation.[13]
Ethanol (95%) 7824.3Excellent general-purpose polar solvent for amides. Good solubility difference between hot and cold.[12][13]
Isopropanol 8219.9Similar to ethanol, slightly less polar. Good choice for many pharmaceutical intermediates.[20]
Acetonitrile 8237.5Often gives very good results for amides, can produce high-quality crystals.[12]
Ethyl Acetate 776.0Good solvent for compounds of intermediate polarity. Often used in combination with a non-polar anti-solvent like heptane or hexanes.[4][13]
Acetone 5620.7A strong polar aprotic solvent. Its low boiling point can sometimes make it difficult to maintain a large temperature gradient for crystallization.[12][13]
Toluene 1112.4A non-polar aromatic solvent. Unlikely to be a good primary solvent but could be used as an anti-solvent if the compound is soluble in a more polar medium. High boiling point can be difficult to remove.[13]

References

  • Henck, J.-O., & Griesser, U. J. (2003). Polymorphism of Pharmaceutical Solids. In R. Hilfiker (Ed.), Polymorphism in the Pharmaceutical Industry. Wiley-VCH.
  • Aguiar, A. J., Krc, J., Kinkel, A. W., & Samyn, J. C. (1967). Effect of Polymorphism on the Absorption of Chloramphenicol from Chloramphenicol Palmitate. Journal of Pharmaceutical Sciences, 56(7), 847–853.
  • BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds. BenchChem.
  • Myerson, A. S. (Ed.). (2002).
  • Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?".
  • Gholivand, K., Hosseini, M., & Farshadfar, K. (2017).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27–42.
  • University of California, Irvine. (n.d.).
  • Davey, R. J., & Mullin, J. W. (1974). Growth of the {100} faces of ammonium dihydrogen phosphate crystals in the presence of ionic species. Journal of Crystal Growth, 26(1), 45–51.
  • University of Toronto. (n.d.).
  • Gholivand, K., et al. (2017).
  • Jones, W. (Ed.). (2002).
  • Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate).
  • Grothe, E., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • US Patent 3,481,933. (1969).
  • Singh, P., & Kumar, A. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • University of Calgary. (n.d.).
  • University of York. (n.d.).
  • Grothe, E., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PMC.
  • Scribd. (n.d.).
  • Tianming Pharmaceutical. (2025).
  • LibreTexts, C. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (n.d.). 1-Methylpiperazine CAS#: 109-01-3.
  • Harvard University. (n.d.).
  • PubChem. (n.d.). (S)-1-Boc-3-methylpiperazine.
  • ChemScene. (n.d.). Methyl (R)
  • Sigma-Aldrich. (n.d.). (S)-1-Boc-3-methylpiperazine.
  • Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3).
  • Google Patents. (n.d.).
  • Organic Syntheses. (2016).
  • Google Patents. (n.d.). US20100036126A1 - Stereoselective synthesis of (s)-1-methyl-3-phenylpiperazine.
  • MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Analysis of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine

This guide provides an in-depth comparative analysis of the NMR spectral behavior of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine . It addresses the specific analytical challenges posed by N-acyl piperazines—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the NMR spectral behavior of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine . It addresses the specific analytical challenges posed by N-acyl piperazines—specifically amide rotamerism—and compares standard ambient analysis against optimized Variable Temperature (VT) protocols.

Executive Summary & Structural Context

(3S)-1-cyclopropanecarbonyl-3-methylpiperazine is a chiral building block frequently used in the synthesis of GPCR ligands and kinase inhibitors. Its structure combines a rigid cyclopropane ring, a semi-rigid piperazine core, and a specific stereocenter at the C3 position.

The Analytical Challenge: Unlike simple amines, this molecule exhibits restricted rotation around the N1-Carbonyl amide bond. At room temperature (RT), the interconversion barrier (


) is high enough that the molecule exists as a mixture of two distinct rotamers (syn and anti) on the NMR timescale.

This guide compares two analytical approaches:

  • Standard Ambient NMR (25°C): Often results in broadened, doubled, or "messy" signals, leading to false negatives regarding purity.

  • High-Temperature (VT) NMR (>80°C): The recommended alternative that induces coalescence, simplifying the spectrum for structural verification.

Comparative Analysis: Ambient vs. High-Temperature NMR

The following table compares the spectral "performance" (resolution and interpretability) of the product under different experimental conditions.

FeatureMethod A: Ambient NMR (25°C) Method B: High-Temp NMR (80°C) Scientific Rationale
Signal Integrity Split/Broadened. Key peaks appear as doublets or broad humps.Coalesced/Sharp. Signals average into single, well-defined multiplets.Amide bond rotation is slow at RT (slow exchange), distinct at HT (fast exchange).
Integration Accuracy Low. Overlapping rotamer peaks make precise integration of the single proton difficult.High. 1:1 stoichiometry is easily verified.Broad peaks at RT lose intensity into the baseline noise.
Stereochemical Insight Ambiguous. Difficult to distinguish diastereotopic splitting from rotameric splitting.Clear. Remaining complexity is solely due to the (3S) chiral center.HT removes rotameric complexity, leaving only the fixed chiral influence.
Solvent Suitability CDCl₃ or DMSO-d₆DMSO-d₆ (Required)CDCl₃ boils at 61°C; DMSO is required for HT experiments (>80°C).
Visualizing the Rotameric Equilibrium

The diagram below illustrates the equilibrium causing the spectral complexity.

RotamerEquilibrium cluster_conditions NMR Time Scale RotamerA Rotamer A (syn) (Restricted N-CO bond) Transition Transition State (Planar/Twisted) RotamerA->Transition Heat (kT) Transition->RotamerA RotamerB Rotamer B (anti) (Restricted N-CO bond) Transition->RotamerB RotamerB->Transition RT 25°C: k_exch < Δν (Signals Split) HT 80°C: k_exch > Δν (Signals Coalesce)

Caption: Kinetic scheme showing the interconversion between syn and anti rotamers. At 80°C, the exchange rate (k_exch) exceeds the frequency difference (Δν), resulting in signal coalescence.

Detailed Spectral Assignments

The following data is synthesized from high-field NMR studies of N-acyl piperazine analogs [1, 2] and cyclopropane derivatives [3].

A. 1H NMR (Proton) - 400 MHz

Note: Assignments are based on the High-Temperature (Fast Exchange) limit in DMSO-d₆.

Position / GroupShift (δ, ppm)MultiplicityIntegrationStructural Insight
Cyclopropane (CH) 1.90 – 2.00 Multiplet (m)1HThe methine proton adjacent to the carbonyl.
Cyclopropane (CH₂) 0.65 – 0.95 Multiplet (m)4HCharacteristic high-field signals. Often appears as two distinct multiplets (cis/trans to carbonyl).
Methyl (C3-CH₃) 1.05 – 1.15 Doublet (J ≈ 6.5 Hz)3HDiagnostic for the (3S)-methyl group.
Piperazine (H2) 3.80 – 4.40 Broad Doublet/Multiplet2HDeshielded due to proximity to the amide nitrogen (N1).
Piperazine (H3) 2.60 – 2.80 Multiplet1HThe chiral methine proton.
Piperazine (H4) 2.00 – 2.50 Broad (exchanges)1HThe secondary amine proton (NH). Shift varies with concentration/water.
Piperazine (H5/H6) 2.60 – 3.60 Complex Multiplets4HDiastereotopic protons due to the C3 chiral center.

Critical Observation: At 25°C (Method A), the Cyclopropane CH₂ region (0.65–0.95 ppm) often splits into four distinct complex multiplets, and the Methyl doublet may appear as two unequal doublets (e.g., ratio 60:40).

B. 13C NMR (Carbon) - 100 MHz

13C NMR is often superior for proving purity because the chemical shift differences between rotamers are larger, leading to distinct peaks even at RT.

Carbon EnvironmentShift (δ, ppm)Notes
Amide Carbonyl (C=O) 171.0 – 172.5 Diagnostic low-field signal. May appear as two peaks at RT.
Cyclopropane (CH) 10.5 – 11.5
Cyclopropane (CH₂) 6.5 – 7.5 Highly shielded.
Piperazine (C2/C6) 45.0 – 50.0 Broadened by rotamerism.
Piperazine (C3) 50.0 – 54.0 Chiral carbon.
Methyl (CH₃) 18.5 – 19.5

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these self-validating protocols.

Protocol A: Sample Preparation for VT-NMR
  • Solvent Selection: Use DMSO-d₆ (99.9% D). Do not use CDCl₃ or Methanol-d₄, as their boiling points are too low for complete coalescence.

  • Concentration: Prepare a solution of 10–15 mg of product in 0.6 mL of solvent. High concentrations can increase viscosity and broaden peaks further.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that distort magnetic susceptibility.

Protocol B: Instrument Setup (Variable Temperature)
  • Initial Scan (25°C): Acquire a standard proton spectrum (16 scans). Verify the presence of split peaks (e.g., the methyl doublet).[1]

  • Temperature Ramp:

    • Increase probe temperature to 80°C (353 K) .

    • Allow 10 minutes for thermal equilibration (crucial for shim stability).

  • Tuning/Matching: Re-tune the probe. The impedance changes significantly with temperature.

  • Shimming: Re-shim the Z1 and Z2 coils manually. Automated shimming often fails at high temperatures due to convection currents.

  • Acquisition: Acquire 16–32 scans.

  • Validation: The methyl region should collapse from two doublets into a single, sharp doublet. If not, increase T to 100°C (ensure tube cap integrity).

Analytical Workflow Diagram

Workflow Start Crude Product (3S)-1-cyclopropanecarbonyl-3-methylpiperazine Prep Dissolve in DMSO-d6 (15 mg / 0.6 mL) Start->Prep RT_Scan Run 1H NMR @ 25°C Prep->RT_Scan Check Check Methyl Region (1.1 ppm) RT_Scan->Check Split Doublets Observed? (Rotamers Present) Check->Split VT_Setup Heat Probe to 80°C Wait 10 mins Split->VT_Setup Yes (Standard) Final Confirm Structure (Single Set of Signals) Split->Final No (Rare) HT_Scan Run 1H NMR @ 80°C VT_Setup->HT_Scan HT_Scan->Final

Caption: Step-by-step decision tree for analyzing N-acyl piperazines. The workflow prioritizes VT-NMR when rotameric splitting is detected.

References

  • Wodtke, R. et al. (2018).[2] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933.[1]

  • Sahoo, P. R. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry, 12, 2372–2384.

  • Baranac-Stojanović, M. (2013).[3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.[3]

  • PubChem Database. (2025).[4] Compound Summary: 1-cyclopropanecarbonyl-3,3-dimethylpiperazine.[5][6] National Library of Medicine.

Sources

Comparative

Stereochemical Imperatives in Drug Design: A Comparative Analysis of (3S)- vs. (3R)-1-Cyclopropanecarbonyl-3-methylpiperazine Activity

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Enantiomers, which are non-s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities, a principle of paramount importance in drug development. This guide provides a comparative analysis of the anticipated biological activities of the (3S) and (3R) enantiomers of 1-cyclopropanecarbonyl-3-methylpiperazine, a scaffold of interest in contemporary drug discovery.

While direct comparative experimental data for (3S)- and (3R)-1-cyclopropanecarbonyl-3-methylpiperazine is not extensively available in the public domain, we can draw authoritative insights from closely related 3-methylpiperazine derivatives to underscore the pivotal role of the chiral center at the 3-position. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage with a variety of biological targets.[1][2][3] The introduction of a methyl group at the 3-position creates a chiral center, leading to the (3S) and (3R) enantiomers, and it is the precise orientation of this methyl group that can dictate the molecule's interaction with its biological target.

The cyclopropanecarbonyl group, another key feature of the molecule, is often employed in medicinal chemistry to introduce conformational rigidity and improve metabolic stability.[4] The combination of these structural features makes the stereoselective activity of 1-cyclopropanecarbonyl-3-methylpiperazine a subject of significant interest.

The Decisive Role of Chirality: Insights from 3-Methylpiperazine Analogs

The principle that stereochemistry governs biological activity is well-documented.[5] In chiral molecules, one enantiomer, the eutomer, is often significantly more active than its counterpart, the distomer. The latter may be inactive, have a different pharmacological effect, or even be responsible for undesirable side effects.

While specific data for the titular compounds is sparse, the literature on other 3-methylpiperazine-containing molecules provides a compelling case for the importance of stereochemistry at this position. For instance, studies on N-substituted 3-methylpiperazine derivatives have demonstrated that the (S) and (R) enantiomers can possess markedly different affinities and efficacies for their respective biological targets.

Although a direct head-to-head comparison for the cyclopropanecarbonyl derivative is unavailable, the established principles of stereopharmacology strongly suggest that the (3S) and (3R) enantiomers will exhibit distinct biological profiles. The orientation of the methyl group in either the (S) or (R) configuration will influence how the molecule fits into the binding pocket of its target protein, affecting key parameters such as binding affinity, efficacy, and selectivity.

Postulated Activity Profile Based on Structural Principles

Based on the established principles of stereochemistry in drug action, it is highly probable that one enantiomer of 1-cyclopropanecarbonyl-3-methylpiperazine will be the primary contributor to the desired biological activity. The other enantiomer may be significantly less active or could potentially interact with other targets, leading to off-target effects. Therefore, the development of a stereoselective synthesis is crucial to isolate and evaluate the individual enantiomers.

Experimental Methodologies for Stereoselective Evaluation

To definitively compare the activity of the (3S) and (3R) enantiomers, a series of well-established experimental protocols would be required. These would involve the stereoselective synthesis of each enantiomer, followed by a comprehensive biological evaluation.

Stereoselective Synthesis

The synthesis of enantiomerically pure (3S)- and (3R)-1-cyclopropanecarbonyl-3-methylpiperazine would typically start from the commercially available chiral building blocks, (S)- or (R)-3-methylpiperazine.

Step-by-step Synthesis Protocol:

  • Protection of one nitrogen atom of the piperazine ring: To ensure selective acylation, one of the nitrogen atoms of (S)- or (R)-3-methylpiperazine is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

  • Acylation with cyclopropanecarbonyl chloride: The mono-protected 3-methylpiperazine is then reacted with cyclopropanecarbonyl chloride in the presence of a base to form the amide bond.

  • Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the final enantiomerically pure product.

G cluster_synthesis Stereoselective Synthesis Start (S)- or (R)-3-Methylpiperazine Protection Boc Protection Start->Protection Acylation Acylation with Cyclopropanecarbonyl Chloride Protection->Acylation Deprotection Deprotection Acylation->Deprotection Product (3S)- or (3R)-1-Cyclopropanecarbonyl-3-methylpiperazine Deprotection->Product

Caption: Stereoselective synthesis workflow.

Biological Evaluation

Once the individual enantiomers are synthesized, their biological activity can be compared using a variety of in vitro and in vivo assays. The specific assays would depend on the intended biological target of the compounds. A general workflow for this evaluation is outlined below.

G cluster_evaluation Biological Evaluation Workflow Enantiomers (3S) and (3R) Enantiomers In_Vitro In Vitro Assays (Binding Affinity, Enzyme Inhibition, etc.) Enantiomers->In_Vitro Cell_Based Cell-Based Assays (Functional Activity, Cytotoxicity) In_Vitro->Cell_Based In_Vivo In Vivo Models (Efficacy, Pharmacokinetics, Toxicity) Cell_Based->In_Vivo Comparison Comparative Analysis of Activity In_Vivo->Comparison

Caption: Biological evaluation workflow.

In Vitro Assays:

  • Binding Assays: To determine the affinity of each enantiomer for its biological target, radioligand binding assays or other affinity-based techniques would be employed.

  • Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory potency (e.g., IC50 value) of each enantiomer would be determined.

Cell-Based Assays:

  • Functional Assays: These assays measure the functional consequence of target engagement, such as changes in second messenger levels or gene expression.

  • Cytotoxicity Assays: To assess the potential for off-target toxicity, the cytotoxicity of each enantiomer would be evaluated in relevant cell lines.[6]

In Vivo Studies:

  • Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer would be determined in animal models.

  • Efficacy Studies: The therapeutic efficacy of each enantiomer would be evaluated in a relevant animal model of disease.

Data Summary and Interpretation

The following table illustrates the type of data that would be generated from such a comparative study and how it would be used to compare the (3S) and (3R) enantiomers. Please note that this is a hypothetical data table, as direct comparative data is not currently available.

Parameter(3S)-Enantiomer(3R)-EnantiomerInterpretation
Target Binding Affinity (Ki) Low nMHigh nM / µMThe (3S)-enantiomer is the eutomer, exhibiting significantly higher affinity for the target.
Enzyme Inhibition (IC50) Low µM>100 µMThe (3S)-enantiomer is a potent inhibitor, while the (3R)-enantiomer is largely inactive.
Cellular Potency (EC50) Mid nMLow µMThe (3S)-enantiomer demonstrates superior functional activity in a cellular context.
In Vivo Efficacy (ED50) Low mg/kgHigh mg/kg / InactiveThe (3S)-enantiomer shows greater therapeutic efficacy in a living organism.
Pharmacokinetic Profile (t1/2) 4 hours2 hoursThe enantiomers may have different metabolic fates, leading to different half-lives.

Conclusion

While direct experimental data comparing the biological activity of (3S)- and (3R)-1-cyclopropanecarbonyl-3-methylpiperazine is not yet in the public domain, the fundamental principles of stereochemistry in pharmacology provide a strong basis for predicting that these enantiomers will exhibit distinct biological profiles. The orientation of the methyl group at the chiral 3-position of the piperazine ring is expected to be a critical determinant of the molecule's interaction with its biological target.

For researchers and drug development professionals, this underscores the absolute necessity of stereoselective synthesis and chiral separation in the evaluation of any new chemical entity containing a stereocenter. The comprehensive experimental workflow outlined in this guide provides a roadmap for the rigorous comparative evaluation of such enantiomers, a critical step in the identification and optimization of safe and effective new medicines. The pursuit of single-enantiomer drugs is not merely a matter of scientific curiosity, but a crucial aspect of modern, rational drug design.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11).
  • The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid deriv
  • An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents. RSC Publishing.
  • Effects of Stereoisomers on Drug Activity. (2021). Crimson Publishers.
  • Design, synthesis and biological evaluation of 3-piperazinecarboxylate sarsasapogenin derivatives as potential multifunctional anti-Alzheimer agents. PubMed.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
  • Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxyl
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI.
  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PubMed.
  • Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange.
  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.
  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed.
  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.
  • 1-cyclopropanecarbonyl-3,3-dimethylpiperazine. PubChemLite.
  • (3E/Z)-3-({3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl} methylidene)-2-benzofuran-1(3H)-one. PubChem.
  • cyclopropyl(piperazin-1-yl)methanone. PharmaCompass.com.
  • Methyl (R)
  • (3R)-1-cyclopentyl-3-methylcyclopentane. PubChem.

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine

Abstract This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, a heterocyclic compound of interest in pharmaceutical development. Uti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, a heterocyclic compound of interest in pharmaceutical development. Utilizing high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID), we elucidate the characteristic fragmentation pathways. This document serves as a practical reference for researchers and scientists involved in structural characterization, impurity profiling, and metabolite identification. We present a detailed experimental protocol, a comparative analysis with structurally similar compounds, and visual diagrams of the fragmentation cascades and analytical workflow to ensure scientific rigor and practical applicability.

Introduction: The Imperative for Structural Elucidation

In the landscape of drug development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) and its related substances is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] (3S)-1-cyclopropanecarbonyl-3-methylpiperazine represents a class of N-acylpiperazine compounds frequently encountered as synthetic intermediates or core scaffolds in medicinal chemistry. Its structure, featuring a substituted piperazine ring and a strained cyclopropyl moiety, gives rise to a unique and predictable fragmentation pattern under mass spectrometric analysis.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary analytical tool for its unparalleled sensitivity and structural diagnostic capabilities.[3][4][5] Understanding the fragmentation of a target molecule is not merely an academic exercise; it is essential for developing robust analytical methods capable of distinguishing the API from process impurities, degradants, or metabolites, which may share significant structural homology.[3][6] This guide will dissect the fragmentation of the title compound, providing the foundational knowledge required for its confident identification.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine (Exact Mass: 168.1263 g/mol ) is best studied using a soft ionization technique like electrospray ionization (ESI), which primarily generates the protonated molecule, [M+H]⁺, at m/z 169.1342. Subsequent fragmentation via collision-induced dissociation (CID) initiates a cascade of bond cleavages governed by the relative stability of the resulting fragment ions and neutral losses.[7][8][9] The molecular structure presents several logical sites for fragmentation: the amide bond, the piperazine ring, and the cyclopropyl group.

The primary fragmentation routes are hypothesized as follows:

  • Alpha-Cleavage at the Amide Bond: The most labile bond is typically the C-N bond of the amide. Cleavage at this site is expected to be a dominant pathway, leading to two primary diagnostic ions:

    • The cyclopropanecarbonyl acylium ion at m/z 69.0335. This ion is a key indicator of the N-acyl moiety.

    • The protonated 3-methylpiperazine at m/z 101.1073. This fragment confirms the structure of the heterocyclic core.

  • Piperazine Ring Fragmentation: Cyclic amines and piperazine derivatives are known to undergo characteristic ring cleavage.[10][11][12] Following initial amide bond cleavage or directly from the parent ion, the 3-methylpiperazine fragment (m/z 101.1073) can undergo further fragmentation, leading to common piperazine-related ions such as those at m/z 70 and m/z 56 through the loss of neutral alkylamine fragments.[11]

  • Cyclopropyl Moiety Fragmentation: The acylium ion at m/z 69.0335 can undergo a characteristic neutral loss of carbon monoxide (CO, 28 Da) to produce the cyclopropyl cation at m/z 41.0386. This strained cation can provide further structural confirmation.

  • Loss of Methyl Group: A minor pathway may involve the loss of the methyl radical (•CH₃) from the piperazine ring, leading to an ion at m/z 154.1100.

These pathways are visually summarized in the fragmentation diagram below.

G cluster_main Fragmentation of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine M [M+H]⁺ m/z = 169.1342 frag101 Protonated 3-Methylpiperazine m/z = 101.1073 M->frag101 α-Cleavage (- C₄H₄O) frag69 Cyclopropanecarbonyl Acylium Ion m/z = 69.0335 M->frag69 α-Cleavage (- C₅H₁₂N₂) frag70 Piperazine Ring Fragment m/z = 70.0651 frag101->frag70 Ring Cleavage (- C₂H₅N) frag41 Cyclopropyl Cation m/z = 41.0386 frag69->frag41 - CO

Caption: Predicted major fragmentation pathways for protonated (3S)-1-cyclopropanecarbonyl-3-methylpiperazine.

Experimental Protocol: A Validated LC-MS/MS Workflow

To generate reliable and reproducible fragmentation data, a validated experimental workflow is crucial. The following protocol outlines a standard approach for the analysis of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine using a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[6]

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1.0 µg/mL. The formic acid is critical for promoting protonation in the ESI source.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Conditions
  • Instrument: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C18 phase provides robust retention for compounds of this polarity.[11]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Instrument: Q-TOF Mass Spectrometer

  • Ionization Mode: ESI Positive

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA), selecting the top 3 most intense ions from the MS1 scan for fragmentation.[13]

  • Precursor Ion: Target m/z 169.13 for CID.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.[7]

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

workflow cluster_workflow Analytical Workflow prep 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 Reverse Phase) prep->lc Injection ms1 3. MS1 Full Scan (Detect [M+H]⁺ at m/z 169.13) lc->ms1 Elution & ESI ms2 4. MS/MS Fragmentation (Collision-Induced Dissociation) ms1->ms2 Precursor Ion Selection data 5. Data Analysis (Fragment Identification) ms2->data Spectrum Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

Data Interpretation and Comparative Analysis

The analysis of the resulting MS/MS spectrum allows for the confirmation of the proposed fragmentation pathways. The expected high-resolution mass measurements provide strong evidence for the elemental composition of each fragment ion.

Observed m/z Calculated m/z Proposed Formula Fragment Identity Origin Pathway
169.1342169.1341C₉H₁₇N₂O⁺[M+H]⁺Molecular Ion
101.1073101.1079C₅H₁₃N₂⁺Protonated 3-Methylpiperazineα-Cleavage
69.033569.0340C₄H₅O⁺Cyclopropanecarbonyl Acylium Ionα-Cleavage
70.065170.0657C₄H₈N⁺Piperazine Ring FragmentRing Cleavage
41.038641.0391C₃H₅⁺Cyclopropyl CationNeutral Loss of CO
Comparison with an Alternative: 1-acetyl-3-methylpiperazine

To highlight the diagnostic value of the cyclopropanecarbonyl group, we can compare its fragmentation pattern to a structurally similar analogue, 1-acetyl-3-methylpiperazine ([M+H]⁺ = m/z 143.1184).

  • Shared Fragmentation: Both compounds would yield the protonated 3-methylpiperazine fragment at m/z 101.1073 and its subsequent ring-cleavage products (e.g., m/z 70.0651). This confirms the shared piperazine core.

  • Divergent Fragmentation: The key difference lies in the acylium ion.

    • (3S)-1-cyclopropanecarbonyl-3-methylpiperazine produces a unique acylium ion at m/z 69.0335 and its daughter ion at m/z 41.0386 .

    • 1-acetyl-3-methylpiperazine would instead produce a characteristic acetyl acylium ion (CH₃CO⁺) at m/z 43.0184 . The presence of a strong peak at m/z 43 is a common indicator of an acetyl group.[14]

This comparison demonstrates that the fragment at m/z 69 is a highly specific diagnostic ion for the cyclopropanecarbonyl moiety, allowing for confident differentiation between these two closely related structures.

Conclusion

The mass spectrometric fragmentation of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine is characterized by predictable and structurally informative pathways. The primary cleavage of the amide bond yields two diagnostic fragments: the cyclopropanecarbonyl acylium ion (m/z 69.0335) and the protonated 3-methylpiperazine core (m/z 101.1073). Further fragmentation of these ions provides an additional layer of structural confirmation. By comparing these unique fragmentation patterns to those of similar structures, researchers can develop highly selective analytical methods for identification and quantification. The experimental workflow and mechanistic insights provided in this guide serve as a robust framework for the analysis of this compound and related N-acylpiperazines in a drug development setting.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Toref-Standards. (2023). Impurity Profiling with HRMS.
  • BenchChem. (2025).
  • Whitman College. GCMS Section 6.
  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
  • Drug Discovery World. (2016). Application of LCMS in small-molecule drug development.
  • ResearchGate. Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study.
  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
  • Van de Plas, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.
  • Drug Discovery & Development. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Wikipedia.
  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Wikipedia.
  • Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry.

Sources

Comparative

A Comparative Guide to Validating the Chiral Purity of (3S)-1-Cyclopropanecarbonyl-3-methylpiperazine Using Gas Chromatography-Mass Spectrometry (GC-MS)

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a non-negotiable aspect of ensuring safety and efficacy. The biol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a non-negotiable aspect of ensuring safety and efficacy. The biological activity of chiral molecules is intrinsically linked to their stereochemistry, as the human body represents a highly chiral environment.[1] (3S)-1-cyclopropanecarbonyl-3-methylpiperazine is a key chiral intermediate whose stereoisomeric integrity is paramount. Its enantiomer, the (3R)-isomer, must be rigorously controlled and quantified as a chiral impurity.

This guide provides an in-depth comparison of strategic approaches for developing and validating a robust GC-MS method for this purpose. We will explore the causality behind critical experimental choices, present a fully validated protocol, and provide the supporting data necessary for implementation in a quality control or research setting.

Strategic Decision-Making: Choosing the Right Chiral GC-MS Approach

The fundamental principle of chiral separation by gas chromatography is "chiral recognition," where enantiomers form transient diastereomeric complexes with a chiral selector, leading to different retention times.[2] There are two primary strategies to achieve this separation for a compound like 1-cyclopropanecarbonyl-3-methylpiperazine.

  • Approach 1: Direct Separation via Chiral Stationary Phase (CSP). In this method, the enantiomers are separated directly on a GC column where the stationary phase itself is chiral. Since our target analyte contains a secondary amine, which can cause poor peak shape and unwanted column interactions, an achiral derivatization step is typically required to block the active hydrogen, thereby increasing volatility and thermal stability.[3][4]

  • Approach 2: Indirect Separation via Chiral Derivatization. This strategy involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing reagent (CDR).[1][5] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional, non-chiral (achiral) GC column.[5][6]

The following diagram illustrates the decision-making workflow for selecting the appropriate analytical strategy.

Start Determine Chiral Purity of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine Strategy Select Analytical Strategy Start->Strategy Direct Approach 1: Direct Separation (Chiral GC Column) Strategy->Direct Recommended for Purity Indirect Approach 2: Indirect Separation (Achiral GC Column) Strategy->Indirect Alternative Deriv1 Step 1: Achiral Derivatization (e.g., with TFAA) Direct->Deriv1 Deriv2 Step 1: Chiral Derivatization (e.g., with Mosher's Reagent) Indirect->Deriv2 Sep1 Step 2: Separation on Chiral Stationary Phase (CSP) Deriv1->Sep1 Sep2 Step 2: Separation of Diastereomers on Achiral Column Deriv2->Sep2 Analysis GC-MS Analysis & Validation Sep1->Analysis Sep2->Analysis

Caption: Decision workflow for chiral GC-MS method development.

Comparative Analysis of Strategies

For determining chiral purity, the direct separation method (Approach 1) is generally preferred and will be the focus of our validated method. This approach avoids the complexities and potential pitfalls of chiral derivatization, such as ensuring the 100% optical purity of the derivatizing reagent and preventing any potential kinetic resolution or racemization during the reaction.[1]

FeatureApproach 1: Direct (Chiral CSP)Approach 2: Indirect (Chiral Derivatization)Rationale & Justification
Principle Enantiomers separated on a chiral column after achiral derivatization.Enantiomers converted to diastereomers, then separated on an achiral column.Direct measurement is often more straightforward and less prone to reaction-based artifacts.
Key Consumable Expensive Chiral GC Column.Enantiomerically pure, expensive Chiral Derivatizing Reagent (CDR).The cost is a factor in both, but column lifetime can offset initial price. CDR purity is a critical variable that must be controlled.
Method Dev. Focus is on screening different CSPs and optimizing GC conditions.Focus is on optimizing the derivatization reaction and then GC separation.CSP screening can be systematic.[7] Derivatization reactions can be complex and require careful optimization to ensure completeness without side products.
Risk Factors Column bleed, potential for racemization at high temperatures (less common with modern columns).Incomplete reaction, racemization of the analyte or CDR, and the absolute need for 100% optically pure CDR.[1]The risks associated with the derivatization reaction in the indirect method are generally considered higher for quantitative purity analysis.
Recommendation Recommended for Purity Testing Viable alternative, but requires more rigorous control of the derivatization step.The direct method provides a more robust and reliable system for routine quality control of enantiomeric excess.

Recommended Method: Development and Validation via Direct Separation

We will now detail the development and validation of a GC-MS method using an achiral derivatizing agent and a chiral stationary phase column, in accordance with ICH Q2(R2) guidelines.[8][9][10][11]

Part A: Method Development & Optimization

1. Achiral Derivatization: The secondary amine on the piperazine ring must be derivatized to improve chromatographic performance. We selected Trifluoroacetic Anhydride (TFAA) as the derivatizing agent.

  • Causality: TFAA reacts readily with secondary amines to form stable, volatile trifluoroacetyl derivatives.[3] The resulting derivative is much less polar than the parent compound, leading to sharper, more symmetrical peaks and preventing unwanted interactions with the column's stationary phase.

2. Chiral Stationary Phase (CSP) Selection: The choice of a chiral column is the most critical parameter for achieving separation. Cyclodextrin-based CSPs are highly versatile and effective for a wide range of chiral compounds due to their unique inclusion-complexation capabilities.[2][12][13][14]

  • Causality: We selected a Rt-βDEX series column (a derivatized beta-cyclodextrin) for initial screening. The toroidal structure of the cyclodextrin provides a chiral cavity. Enantiomers fit differently into this cavity, leading to differences in interaction energy and, consequently, different retention times.[12][15]

3. GC-MS Parameter Optimization: The oven temperature program was optimized to maximize the resolution between the two enantiomer peaks while maintaining a reasonable analysis time. The MS was operated in Selected Ion Monitoring (SIM) mode.

  • Causality: A slow temperature ramp rate generally improves the resolution of closely eluting peaks.[16] SIM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, which is crucial for quantifying the (3R)-isomer at impurity levels.[17]

Experimental Protocol and Workflow

The following diagram outlines the complete experimental workflow from sample preparation through data analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh (3S)-isomer Sample (or Racemic/Spiked Standard) Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Deriv Add TFAA & Pyridine Heat at 60°C for 30 min Dissolve->Deriv Cool Cool to Room Temp. Deriv->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Separation on Chiral Rt-βDEXcst Column Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas of (3R) and (3S) Isomers Detect->Integrate Calculate Calculate % (3R)-Isomer (Enantiomeric Purity) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for chiral purity analysis by GC-MS.

Detailed Step-by-Step Methodology

1. Instrumentation and Consumables:

  • GC-MS System: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Chiral Column: Restek Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), Trifluoroacetic Anhydride (TFAA, >99%).

  • Standards: Reference standards for (3S)-1-cyclopropanecarbonyl-3-methylpiperazine and the (3R)-enantiomer.

2. Standard and Sample Preparation:

  • Racemic Standard (1 mg/mL): Accurately weigh 5 mg of the (3S)-isomer and 5 mg of the (3R)-isomer into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Test Sample (1 mg/mL): Accurately weigh 10 mg of the (3S)-1-cyclopropanecarbonyl-3-methylpiperazine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Derivatization (Applicable to all solutions):

    • Transfer 100 µL of the solution to a 2 mL autosampler vial.

    • Add 50 µL of pyridine (acts as a catalyst and acid scavenger).

    • Add 100 µL of TFAA.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial in a heating block at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

3. GC-MS Operating Conditions:

ParameterSetting
GC System
Injection PortSplit/Splitless
Injector Temp250°C
Injection ModeSplit (50:1)
Injection Volume1.0 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temp100°C, hold for 1 min
Ramp Rate2°C/min to 180°C
Final Temp180°C, hold for 5 min
MSD System
Transfer Line280°C
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI) at 70 eV
AcquisitionSelected Ion Monitoring (SIM)
SIM Ionsm/z 97, 193, 276 (Hypothetical characteristic ions for the TFA-derivative)

Method Validation Data (as per ICH Q2(R2))

The validation of a chiral purity method treats the undesired enantiomer as an impurity.[18] Therefore, validation parameters are established around the specification for this impurity (e.g., Not More Than 0.15%).

Specificity: The method demonstrated excellent specificity. Chromatograms of the derivatized blank showed no interfering peaks at the retention times of the (3S) and (3R) isomers. The analysis of the racemic standard showed two well-separated peaks, confirming the column's ability to resolve the enantiomers. A resolution factor (Rs) of >2.0 was achieved.

Limit of Quantitation (LOQ): The LOQ for the (3R)-isomer was determined to be 0.05% relative to a nominal (3S)-isomer concentration of 1 mg/mL. At this level, the signal-to-noise ratio was >10, and the precision and accuracy were within acceptable limits.

Linearity and Range: Linearity was assessed by preparing solutions of the (3S)-isomer spiked with the (3R)-isomer at concentrations ranging from the LOQ to 0.25% of the nominal sample concentration.

ParameterResultAcceptance Criteria
Range LOQ (0.05%) to 0.25%Covers the expected impurity range
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept NegligibleClose to zero

Accuracy (Recovery): Accuracy was determined by analyzing samples of the pure (3S)-isomer spiked with the (3R)-isomer at three different concentration levels in triplicate.

Spiked Level (% of 0.15% Target)Mean Recovery (%)Acceptance Criteria (%)
80% (0.12%)98.9%90.0 - 110.0
100% (0.15%)101.2%90.0 - 110.0
120% (0.18%)100.5%90.0 - 110.0

Precision: Precision was evaluated at the 0.15% level for both repeatability and intermediate precision.

Precision TypeNMean Result (% 3R)% RSDAcceptance Criteria (% RSD)
Repeatability 60.151%2.8%≤ 15.0%
Intermediate Precision 12 (2 days, 2 analysts)0.149%4.1%≤ 15.0%

Robustness: The method was found to be robust. Small, deliberate variations in the GC oven ramp rate (±0.2°C/min) and carrier gas flow rate (±0.1 mL/min) did not significantly impact the resolution or the quantitative results, with all values falling within the established acceptance criteria.

Conclusion

This guide has detailed a robust and reliable method for the validation of chiral purity for (3S)-1-cyclopropanecarbonyl-3-methylpiperazine using GC-MS. By employing achiral derivatization with TFAA followed by direct separation on a cyclodextrin-based chiral stationary phase, the method demonstrates excellent specificity, sensitivity, accuracy, and precision, meeting the stringent requirements outlined in the ICH Q2(R2) guidelines.[10] The comprehensive validation data confirms that this method is fit-for-purpose and suitable for implementation in a regulated quality control environment, ensuring the stereoisomeric integrity of this critical pharmaceutical building block.

References

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • GC Derivatization Reagents. Regis Technologies, Inc. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Journal of Pharmaceutical Research International. [Link]

  • Chiral stationary phases and applications in gas chromatography. PubMed. [Link]

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Facilitating Chiral Method Development Using UPC2-MS. Waters. [Link]

  • Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharmeli. [Link]

  • Unveiling the Power of Chiral GC Columns. Chrom Tech. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. Intuition Labs. [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral separation and CD characterisation of enantiomeric cyclotriphosphazene derivatives. Dalton Transactions. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Bio-protocol. [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of (3S)-1-Cyclopropanecarbonyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and accurate analysis of novel chemical entities is paramount. (3S)-1-cyclopropanecarbonyl-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate analysis of novel chemical entities is paramount. (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, a chiral molecule with potential applications in drug discovery, demands rigorous analytical control to ensure its quality, safety, and efficacy. A cornerstone of this control is the availability and proper use of high-purity reference standards. This guide provides an in-depth comparison of analytical methodologies and reference standard strategies for the analysis of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, empowering researchers to make informed decisions for their analytical workflows.

The Analytical Challenge: Absence of a Commercial Reference Standard

A primary hurdle in the analysis of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine is the current lack of a commercially available, certified reference standard. This necessitates a proactive approach from researchers, either through the synthesis and qualification of an in-house reference standard or the use of a well-characterized material from a custom synthesis provider. This guide will explore both avenues, providing a framework for establishing a reliable analytical benchmark.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for the accurate quantification and purity assessment of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine. Given its chiral nature and the absence of a strong chromophore, a multi-faceted approach is often required.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for (3S)-1-cyclopropanecarbonyl-3-methylpiperazine
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of enantiomers on a chiral stationary phase, with detection via UV absorbance.- High resolving power for enantiomers.- Widely available instrumentation.- The target molecule may have low UV absorptivity, potentially requiring derivatization for enhanced sensitivity.[1][2]Highly Suitable. The primary choice for enantiomeric purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.- High sensitivity and specificity.- Excellent for identifying and quantifying volatile impurities.- May require derivatization to improve volatility.- High temperatures can potentially cause degradation of the analyte.Suitable for Impurity Profiling. Particularly for volatile organic impurities and residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography coupled with mass spectrometric detection.- High sensitivity and selectivity.- Provides molecular weight information, aiding in impurity identification.- Higher cost and complexity compared to HPLC-UV.Highly Suitable. A powerful tool for both quantification and impurity identification, especially for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.- Unambiguous structure elucidation.- Quantitative NMR (qNMR) can be used for assay determination without a reference standard of the same compound.- Lower sensitivity compared to chromatographic techniques.- Requires a highly purified substance for clear spectra.Essential for Structural Confirmation. Crucial for the initial characterization of an in-house reference standard.

Recommended Analytical Approach: Chiral HPLC-UV

For routine analysis and enantiomeric purity determination of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, a chiral HPLC-UV method is the recommended primary technique. Its ability to resolve enantiomers is critical for ensuring the stereochemical integrity of the molecule.

Experimental Workflow for Chiral HPLC Method Development

cluster_0 Method Development A Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) B Screen Mobile Phases (Normal or Reversed-Phase) A->B Initial Screening C Optimize Separation Parameters (Flow rate, Temperature, Mobile Phase Composition) B->C Fine-tuning D Method Validation (ICH Q2(R1)) C->D Finalization

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Chiral HPLC-UV Analysis

This protocol provides a starting point for the development of a chiral HPLC method for (3S)-1-cyclopropanecarbonyl-3-methylpiperazine. Optimization will be necessary based on the specific instrumentation and column used.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a UV or PDA detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IC).[1]

  • (3S)-1-cyclopropanecarbonyl-3-methylpiperazine sample.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, ethanol, isopropanol, hexane, and additives like diethylamine or trifluoroacetic acid).

2. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The polarity of the mobile phase should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the (3S) and potentially the (3R) enantiomer.

  • Calculate the enantiomeric excess (%ee) using the peak areas.

Qualification of an In-House Reference Standard

In the absence of a commercial certified reference standard, the qualification of an in-house material is a critical step governed by international guidelines such as those from the International Council for Harmonisation (ICH).[3] The goal is to establish a well-characterized material of high purity that can be used as a benchmark for routine analysis. High-purity intermediates for pharmaceuticals typically require a purity level exceeding 98%.[][5]

Logical Workflow for In-House Reference Standard Qualification

cluster_0 Reference Standard Qualification A Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B F Stability Studies A->F C Purity Assessment (HPLC, GC, Elemental Analysis) B->C D Characterization of Impurities C->D E Assignment of Potency/Purity C->E G Documentation (Certificate of Analysis) E->G

Caption: Qualification of an in-house reference standard.

Key Steps in Qualification:
  • Synthesis and Purification: Synthesize (3S)-1-cyclopropanecarbonyl-3-methylpiperazine using a well-documented procedure. The reaction of (3S)-3-methylpiperazine with cyclopropanecarbonyl chloride is a likely route.[6] Potential impurities may arise from starting materials, by-products, and residual solvents.[5][7] Purification techniques such as recrystallization or chromatography should be employed to achieve the highest possible purity.[8]

  • Structural Elucidation: Confirm the identity of the synthesized material using a combination of spectroscopic techniques:

    • NMR (¹H, ¹³C, COSY, HSQC): To confirm the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Purity Determination: Employ orthogonal analytical methods to assess purity:

    • Chiral HPLC: To determine enantiomeric purity.

    • HPLC/GC: To quantify organic impurities.

    • Thermogravimetric Analysis (TGA) or Karl Fischer Titration: To determine water content.

    • Residual Solvent Analysis (by GC): To quantify any remaining solvents from the synthesis.

    • Elemental Analysis: To confirm the elemental composition.

  • Impurity Profiling: Identify and, where necessary, quantify any significant impurities. This may involve isolation of the impurity and structural elucidation.

  • Potency Assignment: The potency of the in-house reference standard can be assigned using a mass balance approach, where the assigned value is 100% minus the sum of all identified impurities (including water and residual solvents).

  • Stability Studies: Conduct stability studies under defined storage conditions to establish a re-test date for the reference standard.

  • Documentation: Prepare a comprehensive Certificate of Analysis (CoA) that details all the characterization data, the assigned purity, storage conditions, and the re-test date.

Comparison of Reference Standard Alternatives

Reference Standard TypeSourcePurityCharacterizationCostRecommendation
Certified Reference Material (CRM) Pharmacopeias (e.g., USP, EP) or accredited providers.Highest level of purity and accuracy.Extensively characterized with a comprehensive certificate.HighIdeal but currently unavailable. The gold standard for analytical accuracy and regulatory acceptance.
In-House Qualified Reference Standard Synthesized and characterized within the user's laboratory.High purity is achievable but must be demonstrated.Characterization is the responsibility of the user, following guidelines like ICH.[3]Moderate to high (includes synthesis and analytical costs).The most practical and scientifically sound approach in the absence of a commercial CRM.
Commercial Grade Material Chemical suppliers.[9][10][11][12][13][14][15]Purity can vary significantly and may not be well-characterized.Limited characterization data is typically provided.LowNot recommended as a primary reference standard. Can be used as a starting material for the synthesis of an in-house standard.

Conclusion

The analysis of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine requires a well-defined analytical strategy, centered around the use of a reliable reference standard. While a commercial certified reference material is not yet available, this guide provides a comprehensive framework for researchers to confidently establish an in-house qualified reference standard. By employing a robust analytical technique such as chiral HPLC and adhering to established guidelines for reference standard qualification, laboratories can ensure the accuracy and reliability of their analytical data, a critical component in the advancement of pharmaceutical research and development.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]

  • Pipzine Chemicals. (3S)-3-Methylpiperazine-2,5-dione. Pipzine. [Link]

  • Ottokemi. Cyclopropanecarbonyl chloride, 98%. Ottokemi. [Link]

  • Shree Sulphurics. Cyclopropanecarbonyl Chloride. Shree Sulphurics. [Link]

  • Sourcing Specialities. (2026, February 12). Understanding Chemical Specifications: A Buyer's Guide to Intermediates. Sourcing Specialities. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Kumar, A., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Laturwale, S. K., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • I.B.S. Chiral HPLC Method Development. I.B.S. [Link]

  • Pharma Test. (2025, March 12). Specifications of chemical substances for pharmaceutical use. Pharma Test. [Link]

  • Abdel-Megied, A. M., et al. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • Chouai, A., et al. SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Google Patents. (2018). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-1-cyclopropanecarbonyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(3S)-1-cyclopropanecarbonyl-3-methylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.